Technical Documentation Center

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline
  • CAS: 1040680-39-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Characterization of Receptor Binding Affinity and Kinetics for Novel Phenoxypropylamine Analogs

Preamble: This document provides a comprehensive technical framework for characterizing the receptor binding properties of novel small molecules. While the initial query specified N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: This document provides a comprehensive technical framework for characterizing the receptor binding properties of novel small molecules. While the initial query specified N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline, a review of the public scientific literature reveals no available binding affinity or kinetic data for this specific molecule. However, the core chemical scaffold, a 4-tert-butylphenoxyalkoxyamine, is present in a well-characterized series of dual-target ligands.[1]

Therefore, this guide will use a closely related, published compound, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) , as a practical exemplar. DL76 has demonstrated balanced activity as both a human histamine H3 receptor (hH3R) antagonist and a human monoamine oxidase B (hMAO B) inhibitor.[1] We will detail the established methodologies and expert rationale required to determine the binding affinity and kinetics for compounds of this class, thereby providing a robust blueprint for the characterization of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline or any other novel analog.

Section 1: Target Identification and Rationale

The journey of characterizing a novel compound begins with identifying its biological targets. For the 4-tert-butylphenoxyalkoxyamine series, high-throughput screening or computational modeling would typically reveal potential interactions. The lead compound in this class, DL76, was identified as a dual-target ligand for the human histamine H3 receptor (hH3R) and human monoamine oxidase B (hMAO B).[1]

  • Histamine H3 Receptor (hH3R): A G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. As a presynaptic autoreceptor, it modulates the release of histamine and other neurotransmitters (e.g., dopamine, acetylcholine). Antagonism of H3R is a therapeutic strategy for neurodegenerative and cognitive disorders.

  • Monoamine Oxidase B (MAO B): An enzyme located in the outer mitochondrial membrane that catalyzes the oxidative deamination of neurotransmitters like dopamine. Inhibition of MAO B increases dopamine levels and is a key strategy in the treatment of Parkinson's disease.[1]

The dual antagonism of H3R and inhibition of MAO B presents a synergistic therapeutic potential for diseases like Parkinson's, making the precise characterization of binding properties critical.[1]

Section 2: Receptor Binding Affinity Determination

Binding affinity measures the strength of the interaction between a ligand (the compound) and its receptor. It is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower value signifies a higher affinity.

For the two targets of our exemplar compound, DL76, distinct methodologies are required.

Quantitative Affinity Data for DL76

The following table summarizes the experimentally determined affinity and inhibitory concentrations for the exemplar compound, DL76.[1]

Compound NameTargetParameterValue (nM)Assay Type
1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76)hH3RKi38Radioligand Competition Binding Assay
1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76)hMAO BIC5048Enzyme Inhibition Assay (Kynuramine)
Experimental Protocol: hH3R Radioligand Competition Binding Assay

This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound at the human H3 receptor. The principle is competitive displacement: the test compound's ability to displace a known high-affinity radioligand from the receptor is measured.

Causality Behind Choices:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human H3 receptor are used to ensure a high and consistent density of the target.

  • Radioligand: [³H]-Nα-methylhistamine is a standard, high-affinity agonist for H3R, providing a robust signal-to-noise ratio.

  • Non-Specific Binding: A high concentration of an unlabeled ligand (e.g., clobenpropit) is used to define non-specific binding, ensuring that the measured displacement is specific to the H3R target.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably transfected with the hH3R gene.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration via a Bradford assay.

  • Assay Setup:

    • In a 96-well plate, combine the following in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • 25 µL of test compound (e.g., DL76) at various concentrations (typically from 0.1 nM to 10 µM).

      • 25 µL of [³H]-Nα-methylhistamine at a final concentration equal to its Kd (~1 nM).

      • 100 µL of the prepared cell membranes (containing ~20-40 µg of protein).

    • For total binding, add 25 µL of buffer instead of the test compound.

    • For non-specific binding, add 25 µL of 10 µM clobenpropit.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Harvesting & Detection:

    • Rapidly filter the incubation mixture through a GF/B glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Quantify bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep1 Prepare hH3R Membranes assay1 Combine Reagents in 96-well Plate prep1->assay1 prep2 Prepare Radioligand ([³H]-Nα-methylhistamine) prep2->assay1 prep3 Prepare Test Compound (Serial Dilutions) prep3->assay1 assay2 Incubate at 25°C (60 min) assay1->assay2 assay3 Filter & Wash (Separate Bound/Free) assay2->assay3 assay4 Scintillation Counting (Quantify Signal) assay3->assay4 analysis1 Calculate % Inhibition assay4->analysis1 analysis2 Non-linear Regression (Determine IC50) analysis1->analysis2 analysis3 Cheng-Prusoff Equation (Calculate Ki) analysis2->analysis3 G start Start with Immobilized Receptor association Association Phase: Inject Analyte (Compound) start->association Flow Compound dissociation Dissociation Phase: Inject Buffer Only association->dissociation Flow Buffer regeneration Regeneration: Strip Remaining Analyte dissociation->regeneration Inject Glycine-HCl end Ready for Next Cycle regeneration->end Re-equilibrate end->association Inject Next Conc.

Caption: The four key phases of a typical Surface Plasmon Resonance (SPR) cycle.

Section 4: Conclusion and Future Directions

This guide outlines the fundamental principles and detailed protocols for assessing the receptor binding affinity and kinetics of novel compounds within the 4-tert-butylphenoxyalkoxyamine class. Using the characterized molecule DL76 as an exemplar, we have established a clear pathway for analysis. [1] For the target compound, N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline, the logical next step is to perform the assays described herein. An hH3R competition binding assay would first confirm its affinity for this primary target, while an MAO B inhibition assay would explore its potential for dual activity. Subsequently, SPR or a similar label-free technology would be indispensable for elucidating its binding kinetics, particularly its residence time, which is a critical determinant of its potential therapeutic duration of action. These data are foundational for any further drug development efforts.

References

  • Łażewska, D., et al. (2021). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. Molecules. Available at: [Link]

Sources

Exploratory

Target Deconvolution of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline: A Comprehensive Technical Guide

Executive Summary The identification of biological targets for highly lipophilic, synthetic screening hits is one of the most significant bottlenecks in phenotypic drug discovery. The compound N-{2-[4-(tert-butyl)phenoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of biological targets for highly lipophilic, synthetic screening hits is one of the most significant bottlenecks in phenotypic drug discovery. The compound N-{2-[4-(tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline (CAS 1040680-39-4)[1] represents a complex chemotype characterized by a bulky tert-butylphenoxy moiety, a propyl linker, a secondary aniline, and a highly lipophilic heptyloxy tail.

Because compounds with this structural profile exhibit high partition coefficients (LogP), they are prone to non-specific membrane partitioning and promiscuous binding in standard biochemical assays. This whitepaper provides a rigorous, self-validating methodological framework to identify and validate the biological targets of this specific compound, utilizing state-of-the-art label-free and affinity-based proteomic technologies.

Structural Analysis & Predictive Pharmacology

Before initiating wet-lab experiments, a causal analysis of the compound’s pharmacophore is required to narrow down putative target classes. The structural motifs of N-{2-[4-(tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline overlap with several known inhibitor classes[2][3].

Table 1: Potential Target Classes Based on Structural Homology
Target ClassStructural Motif MatchRationale for Binding
Monoamine Oxidase B (MAO-B) Phenoxypropylamine coreThe lipophilic tail occupies the hydrophobic entrance cavity of MAO-B, while the secondary amine interacts near the FAD cofactor[3].
Sphingosine Kinases (SphK1/2) Heptyloxy tail + amineThe C7 heptyloxy tail mimics the sphingoid base lipid tail, and the secondary amine mimics the polar headgroup[2].
Sigma Receptors ( σ 1/ σ 2) Bulky hydrophobic groups + amineThe classic pharmacophore requires a basic amine flanked by bulky hydrophobic regions (tert-butylphenoxy).
ABC Transporters High lipophilicity + aromatic ringsHighly lipophilic compounds often interact with the drug-binding pockets of efflux pumps like P-glycoprotein.

Strategic Rationale for Target Deconvolution (Causality)

Standard affinity chromatography requires attaching a bulky biotin tag to the molecule. For a compound like N-{2-[4-(tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline, modifying the heptyloxy tail or the tert-butyl group to attach a linker will likely destroy its native binding affinity or alter its cellular permeability.

To circumvent this, we employ a dual-pronged strategy:

  • Thermal Proteome Profiling (TPP): A label-free approach that evaluates target engagement in live cells by measuring ligand-induced thermal stabilization[4][5].

  • Affinity-Based Proteomic Profiling (ABPP): A minimalist photoaffinity labeling approach to capture transient or low-abundance membrane targets that may not yield a clear thermal shift[6][7].

TargetDeconvolution Compound N-{2-[4-(tert-butyl)phenoxy]propyl} -3-(heptyloxy)aniline TPP Thermal Proteome Profiling (TPP) Compound->TPP ABPP Affinity-Based Profiling (ABPP) Compound->ABPP TPP_Steps 1. Live Cell Incubation 2. Thermal Shift (37-67°C) 3. Multiplexed LC-MS/MS TPP->TPP_Steps ABPP_Steps 1. Photo-crosslinking 2. Click Chemistry Pull-down 3. LC-MS/MS ABPP->ABPP_Steps Bioinformatics Data Integration & Bioinformatics TPP_Steps->Bioinformatics ABPP_Steps->Bioinformatics Target Validated Biological Target Bioinformatics->Target

Parallel target deconvolution workflows for lipophilic screening hits.

Experimental Workflows

Protocol A: Live-Cell Thermal Proteome Profiling (TPP)

TPP relies on the biophysical principle that proteins become more resistant to heat-induced unfolding when complexed with a ligand[4][8]. This protocol is adapted for highly lipophilic compounds to prevent precipitation artifacts.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture the target cell line (e.g., HeLa or SH-SY5Y if a CNS target is suspected) to 80% confluency. Treat cells with 10 μ M of the compound (0.1% DMSO final concentration) or vehicle control for 1 hour at 37°C. Causality Note: Live-cell treatment ensures the compound is metabolized naturally and interacts with targets in their native subcellular compartments.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension into 10 PCR tubes (100 μ L each).

  • Thermal Shift: Subject the 10 aliquots to a temperature gradient (e.g., 37°C to 67°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[4].

  • Lysis and Ultracentrifugation: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath). Centrifuge at 100,000 × g for 20 minutes at 4°C. Causality Note: This step separates the thermally denatured/aggregated proteins (pellet) from the stable, folded proteins (supernatant).

  • TMT Labeling and LC-MS/MS: Digest the soluble proteins in the supernatant with trypsin. Label the peptides from each temperature point with Isobaric Tandem Mass Tags (TMT10plex). Pool the samples and analyze via high-resolution LC-MS/MS[5].

  • Data Analysis: Plot the melting curves. A target is identified if the compound induces a statistically significant shift in the melting temperature ( Tm​ ) compared to the vehicle control[4].

Protocol B: Photoaffinity Labeling (PAL) and ABPP

For targets that do not exhibit a distinct thermal shift (e.g., highly flexible scaffolding proteins), a minimalist photoaffinity probe must be synthesized.

Probe Design Strategy:

  • Replace the terminal methyl group of the heptyloxy chain with a terminal alkyne. This modification is sterically minimal and preserves lipophilicity.

  • Incorporate a diazirine group onto the aniline ring. Upon UV irradiation (365 nm), diazirine forms a highly reactive carbene that covalently crosslinks to any protein within a ~3 Å radius[7].

Step-by-Step Methodology:

  • In Situ Crosslinking: Incubate live cells with the alkyne-diazirine probe (5 μ M) for 1 hour. In a parallel control group, co-incubate with a 10-fold excess of the unmodified parent compound (competitive profiling)[6][7].

  • UV Irradiation: Irradiate the cells on ice with 365 nm UV light for 10 minutes to activate the diazirine and covalently trap the target.

  • Lysis and Click Chemistry: Lyse the cells. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-modified probe-protein complex[6].

  • Streptavidin Enrichment: Incubate the lysate with streptavidin-agarose beads for 2 hours. Wash stringently with 1% SDS to remove non-covalently bound proteins.

  • On-Bead Digestion & MS: Perform on-bead tryptic digestion and analyze the eluted peptides via LC-MS/MS. Proteins enriched in the probe-only sample but depleted in the competition sample are true targets[7].

Data Integration and Validation

Once putative targets are identified via TPP and ABPP, they must be rigorously validated to establish a self-validating system of causality.

  • Biochemical Validation: Express and purify the recombinant target protein. Perform Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the exact dissociation constant ( Kd​ ) of the compound.

  • Genetic Validation (CRISPR/Cas9): Generate a knockout (KO) cell line for the identified target. If the phenotypic effect of N-{2-[4-(tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline is abolished in the KO line, the target is causally linked to the compound's mechanism of action.

  • Orthogonal Assays: If MAO-B or SphK1/2 are identified as targets (as predicted by structural homology), utilize specific fluorometric activity assays to measure the compound's IC50​ against these enzymes[2][3].

References

  • Franken, H., Mathieson, T., Childs, D. et al. "Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry." Nature Protocols 10, 1567–1593 (2015). URL: [Link]

  • Baweja, G.S., Gupta, S., Kumar, B. et al. "Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach." Molecular Diversity 28, 1823–1845 (2024). URL: [Link]

  • Gandy, M.N., Debowski, A.W., Stubbs, K.A. "A General Method for Affinity-Based Proteomic Profiling of exo-α-Glycosidases." Chemical Communications 47, 5037-5039 (2011). URL: [Link]

  • Childress, E.S., et al. "Lipophilic tail modifications of 2-(hydroxymethyl)pyrrolidine scaffold reveal dual sphingosine kinase 1 and 2 inhibitors." Bioorganic & Medicinal Chemistry (2020). URL: [Link]

  • Sakurai, K. et al. "Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs)." European Journal of Medicinal Chemistry (2017). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Media Formulation Strategies for N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline in Cell Culture

Target Audience: Researchers, Formulation Scientists, and In Vitro Pharmacologists Document Type: Advanced Technical Protocol & Application Guide Physicochemical Profiling & The Causality of Insolubility One of the most...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and In Vitro Pharmacologists Document Type: Advanced Technical Protocol & Application Guide

Physicochemical Profiling & The Causality of Insolubility

One of the most common and critical pitfalls in in vitro pharmacology is the "silent precipitation" of highly lipophilic compounds in aqueous cell culture media. N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline (hereafter referred to as TBP-HA ) represents a worst-case scenario for aqueous solubility.

By analyzing its molecular architecture, we can understand the causality behind its behavior:

  • Bulky Hydrophobic Moieties: The molecule contains a tert-butylphenoxy group and a 7-carbon heptyloxy chain. These structures dominate the molecule's surface area, resulting in an extremely high partition coefficient (estimated LogP > 6.0).

  • Lack of Ionizability at Physiological pH: While it contains a secondary amine, the electron-withdrawing nature of the adjacent systems and the general pKa of aniline derivatives (~4.5) means the nitrogen remains largely unprotonated (neutral) at the physiological pH of 7.4.

When TBP-HA is dissolved in an organic solvent and directly injected into aqueous media, the thermodynamic penalty of hydrating these massive hydrophobic chains causes the compound to rapidly minimize its surface area with water. This leads to nucleation and micro-precipitation. Micro-precipitation is dangerous because it creates a false negative in assays (the cells are exposed to a fraction of the intended dose) or false positives (precipitates physically rupture cell membranes).

Strategic Solubilization Framework

To bypass thermodynamic instability, we must employ a two-stage solubilization strategy: primary disruption of the crystal lattice, followed by secondary aqueous shielding.

Stage 1: Primary Solubilization

Dimethyl sulfoxide (DMSO) is mandatory for the initial dissolution. It effectively disrupts the intermolecular van der Waals forces between the lipophilic chains. However, the final concentration of DMSO in the cell culture must be strictly limited to ≤0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes[1][2].

Stage 2: Aqueous Delivery Vehicles

To prevent the compound from "crashing out" upon dilution into media, we must use molecular carriers:

  • Method A: Protein Carrier (Bovine Serum Albumin - BSA). Albumin is the body's natural transporter for hydrophobic molecules (like fatty acids). BSA contains multiple hydrophobic binding pockets that can sequester TBP-HA, preventing it from aggregating in the media[3]. Adding up to 4% BSA has been proven to maintain "sink conditions" and improve the bioavailability of highly lipophilic compounds in vitro[4].

  • Method B: Host-Guest Complexation (HP-β-CD). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic internal cavity. It can physically encapsulate the tert-butyl or heptyloxy chains of TBP-HA, rendering the entire complex water-soluble without altering the drug's ability to interact with cellular targets[5].

Quantitative Method Comparison

The following table summarizes the expected performance of different formulation strategies for TBP-HA to help you select the appropriate method for your specific assay.

Solubilization MethodPrimary SolventAqueous Carrier / ExcipientMax Recommended Final Bioavailable Conc.Cytotoxicity RiskBest Use Case
Direct Dilution 100% DMSONone (Standard Media)< 1 µMHigh (if DMSO > 0.1%)Low-dose potency assays only
Protein Carrier 100% DMSO0.1% - 4.0% BSA10 µM - 50 µMLowStandard viability & signaling assays
Host-Guest Complex 100% DMSO10% (w/v) HP-β-CD> 100 µMVery LowHigh-dose toxicity or mechanistic studies

Solubilization Workflow Visualization

G Start Powder: N-{2-[4-(Tert-butyl)phenoxy]propyl} -3-(heptyloxy)aniline DMSO Step 1: Primary Solubilization Add 100% Anhydrous DMSO (Vortex & Sonicate) Start->DMSO Stock Master Stock Solution (10 mM - 50 mM) DMSO->Stock Split Choose Aqueous Vehicle Stock->Split BSA Method A: BSA Carrier Pre-warm media with 0.1-4% BSA Add stock dropwise Split->BSA CD Method B: Cyclodextrin Complex with 10% HP-β-CD in saline/buffer Split->CD Direct Method C: Direct Dilution (High risk of precipitation) Max 0.1% DMSO final Split->Direct Final Final Cell Culture Assay Media (Sterile Filtered, Ready for Cells) BSA->Final CD->Final Direct->Final

Caption: Workflow for solubilizing highly lipophilic compounds for in vitro cell culture assays.

Step-by-Step Experimental Protocols

A core tenet of robust science is a self-validating system. Do not proceed to cell treatment until the Quality Control (QC) validation step is passed.

Protocol 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the lyophilized TBP-HA powder to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation (water will ruin the DMSO solubility).

  • Weighing: Weigh the desired amount of TBP-HA into a sterile, amber glass vial (lipophilic compounds can adhere to cheap plastics).

  • Solvent Addition: Add the calculated volume of 100% Anhydrous, Cell-Culture Grade DMSO .

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Acoustic Cavitation: Place the vial in a water-bath sonicator at 37°C for 5–10 minutes. Causality: Sonication provides the acoustic energy required to break the strong van der Waals forces between the bulky hydrophobic chains.

  • Storage: Aliquot into single-use volumes (e.g., 10 µL) and store at -80°C. Avoid freeze-thaw cycles.

Protocol 2: BSA-Supplemented Media Formulation (Method A)

Use this method for standard assays requiring up to 50 µM final concentration.

  • Media Prep: Prepare your basal cell culture media and supplement it with 0.1% to 4.0% (w/v) Fatty-Acid Free BSA.

  • Thermal Equilibration: Pre-warm the BSA-media to 37°C in a water bath. Causality: Thermodynamics heavily favor the solubility of lipophilic compounds at higher temperatures.

  • Dropwise Addition: Place the tube of warm media on a vortex mixer set to medium speed. While the media is actively swirling, add the required volume of the 10 mM DMSO stock dropwise directly into the center of the vortex.

    • Critical Insight: Never add the stock to stationary media. Localized zones of supersaturation will cause immediate, irreversible precipitation.

  • Equilibration: Allow the media to incubate at 37°C for 15 minutes to allow the BSA hydrophobic pockets to fully bind the TBP-HA molecules.

Protocol 3: HP-β-CD Complexation (Method B)

Use this method if your assay requires >50 µM concentrations or if BSA interferes with your specific readout.

  • Excipient Prep: Dissolve HP-β-CD in PBS or basal media to a final concentration of 10% (w/v). Sterile filter (0.22 µm).

  • Complexation: Add the TBP-HA DMSO stock to the HP-β-CD solution (keeping final DMSO < 0.1%).

  • Incubation: Place the solution on an orbital shaker at 37°C for 2 to 4 hours. Causality: Host-guest complexation is an equilibrium-driven process that requires time and kinetic energy for the compound to orient itself inside the cyclodextrin cavity.

Protocol 4: Quality Control & Self-Validation System

Before applying the formulated media to your cells, you must validate that precipitation has not occurred.

  • Visual Inspection (Macroscopic): Hold the tube against a dark background under a bright light. Look for a "Tyndall effect" (a cloudy scattering of light), which indicates colloidal micro-precipitates.

  • Spectrophotometry (Quantitative): Blank a spectrophotometer with your vehicle control media. Read the formulated TBP-HA media at 600 nm . An OD600​>0.05 indicates the presence of light-scattering micro-crystals.

  • Microscopy: Pipette 100 µL of the media into an empty well and observe under a phase-contrast microscope at 20x and 40x. Precipitates will appear as dark, irregular shards or oily droplets floating in the focal plane. If precipitates are observed, discard the media and utilize Method B.

References

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • The Uniqueness of Albumin as a Carrier in Nanodrug Delivery Source: Molecular Pharmaceutics, American Chemical Society (ACS) URL:[Link]

  • Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 Source: International Journal of Pharmaceutics (via ResearchGate) URL:[Link]

Sources

Application

Application Note: Structural Elucidation of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline using 1H and 13C NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules.[1][2][3] This application note provides a comprehensive gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules.[1][2][3] This application note provides a comprehensive guide to acquiring and interpreting the ¹H and ¹³C NMR spectra for the novel compound N-{2-[4-(tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline. We present a detailed, step-by-step protocol for sample preparation and instrument setup, followed by a thorough analysis and assignment of all proton and carbon signals. The reference data herein serves as a benchmark for researchers in synthetic chemistry and drug development for the verification and characterization of this molecule and its structural analogues.

Introduction and Structural Overview

N-{2-[4-(tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline is a multi-functionalized aromatic compound with potential applications in materials science or as an intermediate in pharmaceutical synthesis. Its structure comprises three key regions: a 3-heptyloxyaniline moiety, a 4-tert-butylphenoxy group, and a chiral propyl linker connecting them. The precise characterization of such molecules is critical for confirming synthetic outcomes and ensuring purity. One- and two-dimensional NMR techniques provide direct insight into the molecular skeleton and the chemical environment of each atom.[4]

This guide offers a foundational protocol and a complete spectral assignment, explaining the causality behind the observed chemical shifts and coupling patterns based on fundamental principles of magnetic shielding, electronegativity, and spatial proximity.[5]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of the target molecule are numbered as shown below. This numbering scheme will be used throughout the analysis.

Caption: Molecular structure with atom numbering for NMR assignments.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. Following a standardized protocol is essential for reproducibility.[6]

  • Weighing: Accurately weigh 15-20 mg of the purified solid compound into a clean, dry glass vial.[7] For ¹³C NMR, a higher concentration (50-100 mg) can be beneficial to reduce acquisition time.[7][8]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and a clean spectral window.[7][9]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6] The solvent should contain tetramethylsilane (TMS) as an internal standard (0 ppm).[1][9]

  • Mixing: Gently agitate the vial or use a vortex mixer until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Filtration: To remove any microscopic solid impurities that can degrade spectral quality (line broadening), filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as it can leach impurities.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

Spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion. The following parameters are recommended for a 500 MHz instrument.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 16 ppm (~8000 Hz)

  • Acquisition Time (AQ): ~4.0 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 16-32

  • Transmitter Pulse (P1): 30-degree flip angle (~8-12 µs)

¹³C{¹H} NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Spectral Width (SW): 240 ppm (~30000 Hz)

  • Acquisition Time (AQ): ~1.0 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 1024-4096 (signal averaging is required due to the low natural abundance of ¹³C)[4]

Results: Spectral Data and Interpretation

The chemical environment of each nucleus dictates its resonance frequency (chemical shift).[1][5] The following tables summarize the predicted reference data for the title compound in CDCl₃.

¹H NMR Reference Data

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.27d2H8.5H-12, H-14
7.15t1H8.0H-5
6.82d2H8.5H-11, H-15
6.31dd1H8.0, 2.0H-4
6.25dd1H8.0, 2.0H-6
6.20t1H2.0H-2
4.45m1H-H-8
3.98 (broad s)1H--NH -1
3.88t2H6.5H -1'
3.40m2H-H -7
1.78p2H6.7H -2'
1.45m2H7.0H -3'
1.35m6H-H -4', H-5', H-6'
1.30s9H-H -17
1.28d3H6.2H -9
0.90t3H7.0H -7'

Interpretation of ¹H Spectrum:

  • Aromatic Region (6.0-7.5 ppm):

    • The para-substituted tert-butylphenoxy ring gives rise to two doublets at 7.27 and 6.82 ppm, characteristic of an AA'BB' system. The protons H-12/H-14 are adjacent to the electron-withdrawing oxygen, hence they are deshielded relative to H-11/H-15.[5]

    • The 1,3-disubstituted aniline ring shows a more complex pattern. The proton H-5, situated between two electron-donating groups (NHR and OR), is expected to be shielded but appears as a triplet due to coupling with H-4 and H-6. The protons H-4, H-6, and H-2 show distinct signals reflecting their unique electronic environments.

  • Aliphatic Region (0.8-4.5 ppm):

    • The methine proton H-8 on the chiral center appears as a multiplet around 4.45 ppm, deshielded by both the adjacent oxygen and nitrogen atoms.

    • The methylene protons H-7, adjacent to the nitrogen, appear as a multiplet around 3.40 ppm.

    • The heptyloxy chain shows a characteristic triplet for the O-CH₂ group (H-1') at 3.88 ppm, followed by a series of overlapping multiplets for the internal methylenes, and a terminal methyl triplet (H-7') at 0.90 ppm.

    • The tert-butyl group (H-17) gives a sharp, intense singlet at 1.30 ppm, integrating to 9 protons.[2]

    • The methyl group on the propyl linker (H-9) appears as a doublet at 1.28 ppm due to coupling with the H-8 methine proton.

    • The NH proton signal is often broad and may not show clear coupling; its position can be concentration and temperature-dependent.

¹³C NMR Reference Data

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
158.0CC-3
156.5CC-10
148.5CC-1
143.5CC-13
130.0CHC-5
126.2CHC-12, C-14
114.5CHC-11, C-15
106.0CHC-6
102.5CHC-4
99.8CHC-2
75.5CHC-8
68.2CH₂C-1'
48.0CH₂C-7
34.2CC-16
31.8CH₃C-17
31.5CH₂C-5'
29.5CH₂C-3'
29.2CH₂C-4'
26.0CH₂C-2'
22.8CH₂C-6'
20.5CH₃C-9
14.2CH₃C-7'

Interpretation of ¹³C Spectrum:

  • Aromatic & Alkene Region (100-160 ppm): The spectrum shows 10 distinct signals for the 12 aromatic carbons, as expected due to symmetry in the tert-butylphenoxy ring (C-12/C-14 and C-11/C-15 are equivalent). The carbons attached to heteroatoms (C-1, C-3, C-10, C-13) are the most downfield in this region.[10]

  • Aliphatic Region (10-80 ppm):

    • The carbon of the chiral center (C-8) is observed around 75.5 ppm, shifted downfield by the adjacent oxygen.

    • The carbons of the heptyloxy chain are clearly resolved, with C-1' being the most deshielded due to its direct attachment to oxygen.[10]

    • The quaternary carbon (C-16) and the three equivalent methyl carbons (C-17) of the tert-butyl group are found at 34.2 and 31.8 ppm, respectively.

    • The terminal methyl carbons of the propyl linker (C-9) and the heptyloxy chain (C-7') are the most upfield signals, appearing at 20.5 and 14.2 ppm, respectively.

Conclusion

This application note provides a detailed protocol and a complete, assigned NMR reference dataset for N-{2-[4-(tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline. The ¹H and ¹³C NMR spectra are fully consistent with the proposed structure, and the assignments are supported by established chemical shift principles and coupling patterns. This document serves as an authoritative guide for researchers requiring structural verification of this compound, ensuring high standards of scientific integrity and reproducibility in synthetic and medicinal chemistry applications.

References

  • Wishart, D. S. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Magnetochemistry, 8(7), 73. [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 16-21. [Link]

  • Freitas, A. A., et al. (2004). Structure-Based Predictions of 1H NMR Chemical Shifts Using Feed-Forward Neural Networks. Journal of Chemical Information and Computer Sciences, 44(2), 513-519. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

  • Goethe University Frankfurt. (n.d.). NMR Sample Preparation. [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Loghia, S. (n.d.). Guide to NMR Spectral Interpretation. Loghia Publishing. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Massachusetts Institute of Technology. (n.d.). FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • LibreTexts Chemistry. (2022, August 28). NMR Spectroscopy. [Link]

  • Golotvin, S., et al. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry, 56(8), 753-761. [Link]

  • LibreTexts Chemistry. (2024, March 19). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • University of Calcutta. (n.d.). 13C NMR spectroscopy. [Link]

  • American Chemical Society Publications. (2022, September 12). Data Availability Statements in The Journal of Organic Chemistry, Organic Letters, and ACS Organic & Inorganic Au. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.). Interpretation of NMR Spectra. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]

Sources

Method

establishing high-throughput screening assays using N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

Application Note & Protocol Topic: Establishing a High-Throughput Screening Assay for Antagonists of a Gq-Coupled GPCR Using N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline Audience: Researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Establishing a High-Throughput Screening Assay for Antagonists of a Gq-Coupled GPCR Using N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for establishing a robust, cell-based, high-throughput screening (HTS) assay to identify and characterize antagonists of Gq-protein coupled receptors (GPCRs). As a model compound, we utilize the putative antagonist N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline (herein referred to as TBPHA). The protocol details a homogeneous, no-wash calcium flux assay, a preferred method in drug discovery for screening GPCRs that signal via intracellular calcium mobilization.[1] We outline the critical steps from cell line maintenance and assay optimization to the final HTS workflow, data analysis, and quality control. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the assay for their specific Gq-coupled GPCR target.

Introduction

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for approximately 40% of all modern medicinal drugs.[2] A significant portion of these receptors, upon activation by an agonist, couple to the Gαq subunit, which in turn activates phospholipase C (PLC). This activation leads to the generation of inositol 1,4,5-trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores, a critical second messenger in cellular signaling.[3]

The ability to screen large compound libraries for modulators of Gq-coupled receptors is essential for drug discovery. Cell-based calcium flux assays are a mainstay for HTS campaigns targeting these receptors due to their high signal-to-background ratio, ease of automation, and direct functional relevance.[4][5] Modern no-wash assay kits have further enhanced throughput by simplifying the protocol.[6][7]

This application note uses a hypothetical Gq-coupled orphan receptor, "HOR-1," and a novel small molecule antagonist, TBPHA, to illustrate the development and validation of a 384-well plate-based calcium flux HTS assay. The principles and protocols described are broadly applicable to other Gq-coupled targets.

Assay Principle

The assay quantifies the ability of a test compound (e.g., TBPHA) to inhibit the increase in intracellular calcium initiated by an agonist of the target receptor. The workflow is based on a homogeneous, fluorescence-based method using a calcium-sensitive dye.

  • Cell Preparation : A cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1-HOR-1) is plated into microtiter plates.

  • Dye Loading : The cells are loaded with a cell-permeant fluorescent calcium indicator (e.g., Fluo-8 AM or Cal-520 AM).[1][8] Inside the cell, esterases cleave the AM ester group, trapping the highly fluorescent, calcium-sensitive dye in the cytoplasm.[1][8]

  • Compound Incubation : Test compounds, such as TBPHA, are added to the wells and incubated to allow for binding to the receptor.

  • Agonist Stimulation & Signal Detection : A known agonist for the receptor is injected, and the resulting change in fluorescence is measured in real-time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). In the absence of an antagonist, the agonist will bind to the receptor, triggering a Gq-mediated cascade that releases intracellular calcium. This Ca2+ binds to the indicator dye, causing a sharp increase in its fluorescence intensity.[5]

  • Antagonist Effect : If an antagonist like TBPHA is present and active, it will block the agonist from binding to the receptor, thereby attenuating or completely preventing the fluorescence signal. The degree of inhibition is proportional to the concentration and potency of the antagonist.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR HOR-1 (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds & Opens Channel Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases Fluo_Dye Fluorescent Dye Ca_Ion->Fluo_Dye Binds Fluorescence Fluorescence (Signal) Fluo_Dye->Fluorescence Emits Agonist Agonist Agonist->GPCR Activates TBPHA TBPHA (Antagonist) TBPHA->GPCR Blocks

Caption: Gq-coupled GPCR signaling pathway and assay principle.

Materials and Reagents

Item Supplier Example Catalog #
Cell LineIn-house/VendorCHO-K1 cells stably expressing HOR-1
Growth MediumThermo FisherDMEM/F-12, 10% FBS, 1% Pen-Strep
Assay PlatesCorning384-well, black wall, clear bottom
Calcium Assay KitAAT BioquestScreen Quest™ Fluo-8® No Wash[1]
AgonistSigma-Aldrich(Specific to the target receptor)
Antagonist (TBPHA)N/A(Compound for screening)
Assay BufferIn-houseHanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
DMSOSigma-AldrichD2650
Fluorescence Plate ReaderMolecular DevicesFLIPR Tetra or FlexStation 3

Detailed Protocols

PART A: Assay Development & Optimization

Before proceeding to HTS, key assay parameters must be optimized to ensure a robust and sensitive screening window.

1. Cell Seeding Density Optimization:

  • Rationale: Optimal cell density ensures a confluent monolayer on the day of the assay, which is critical for a uniform and strong fluorescent signal.[7]

  • Protocol:

    • Seed cells in a 384-well plate at varying densities (e.g., 5,000, 10,000, 15,000, and 20,000 cells/well in 25 µL).

    • Incubate overnight (16-24 hours).

    • Perform the calcium flux assay (as described in Part B) using a known high concentration of the agonist.

    • Select the cell density that provides the maximum signal-to-background ratio without evidence of over-confluence (e.g., cell lifting).

2. Agonist Concentration (EC80) Determination:

  • Rationale: For an antagonist assay, stimulating the receptor with a sub-maximal agonist concentration is crucial. The EC80 (the concentration that elicits 80% of the maximal response) provides a potent signal that is still highly sensitive to inhibition.[9]

  • Protocol:

    • Prepare a serial dilution of the agonist (e.g., 11 points, 1:3 dilution series) in assay buffer at 5X the final desired concentration.

    • Plate cells at the optimized density and allow them to adhere overnight.

    • Load cells with the calcium indicator dye as per the kit manufacturer's instructions.

    • Add the agonist dilutions to the plate and measure the peak fluorescence response.

    • Plot the response versus the log of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 and EC100 values.

    • Calculate the EC80 value from the curve parameters. This concentration will be used for the antagonist screening assay.

PART B: HTS Assay Workflow for Antagonist Screening

This protocol assumes a 384-well plate format and the use of a no-wash calcium assay kit.

  • Cell Plating (Day 1):

    • Dispense 25 µL of cell suspension (at the pre-determined optimal density) into each well of a 384-well black-wall, clear-bottom plate.

    • Incubate the plate for 16-24 hours at 37°C, 5% CO₂.

  • Compound Preparation & Plating (Day 2):

    • Prepare serial dilutions of the test compound (TBPHA) and control compounds in 100% DMSO.

    • Transfer a small volume (e.g., 125 nL) of the compound solutions into the assay plate using an acoustic dispenser or pin tool. This results in an intermediate dilution in the cell media.

    • Controls:

      • Negative Control (0% Inhibition): Wells with DMSO only.

      • Positive Control (100% Inhibition): Wells with a known, potent antagonist of the receptor at a saturating concentration.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's protocol (e.g., Fluo-8 NW).[1] This typically involves mixing the dye component with an assay buffer.

    • Add 25 µL of the dye-loading solution to each well of the assay plate containing cells and compounds.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-minute incubation at room temperature, protected from light.

  • Signal Detection:

    • Prepare the agonist solution in assay buffer at 5X the final target concentration (EC80, determined in Part A).

    • Place the assay plate into the fluorescence plate reader.

    • Set the instrument to add 12.5 µL of the 5X agonist solution to each well.

    • Measure the fluorescence kinetically, establishing a stable baseline for 10-20 seconds before the agonist addition, and continuing the read for 90-120 seconds post-addition.

HTS_Workflow cluster_day1 Day 1: Plate Preparation cluster_day2 Day 2: Assay Execution cluster_analysis Data Analysis plate_cells 1. Plate Cells (25 µL/well, 384-well format) incubate1 2. Incubate Overnight (16-24h, 37°C) plate_cells->incubate1 add_compound 3. Add Compounds/Controls (e.g., 125 nL via acoustic transfer) add_dye 4. Add Dye-Loading Solution (25 µL/well) add_compound->add_dye incubate2 5. Incubate (60 min, 37°C + 15 min, RT) add_dye->incubate2 read_plate 6. Read Plate (Add 12.5 µL 5X Agonist, measure fluorescence) incubate2->read_plate analyze 7. Calculate % Inhibition & Determine IC50 qc 8. Assess Z'-Factor analyze->qc

Caption: High-throughput screening workflow for antagonist identification.

Data Analysis and Quality Control

1. Calculating Percent Inhibition: The raw data from the plate reader (Relative Fluorescence Units, RFU) is first normalized. The response for each well is typically calculated as the peak RFU minus the baseline RFU.

The percent inhibition for each test compound well is then calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_TestCompound - Mean_Signal_PositiveControl) / (Mean_Signal_NegativeControl - Mean_Signal_PositiveControl))

2. IC50 Determination: To determine the potency of TBPHA, the calculated percent inhibition values are plotted against the logarithm of the compound concentration. A four-parameter variable slope non-linear regression model is fitted to the data to determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximum inhibition.[10][11]

3. Assay Quality Control: The Z'-Factor The Z'-factor is a statistical parameter used to evaluate the quality and suitability of an HTS assay.[12] It reflects both the dynamic range of the signal and the data variation. The formula is:

Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|

Where SD is the standard deviation.

Z'-Factor Value Assay Quality Interpretation
> 0.7An excellent assay, highly robust for HTS.[13]
0.5 to 0.7A good assay suitable for HTS.[13][14]
0 to 0.5A marginal assay; optimization is recommended.[14]
< 0The assay is not suitable for screening.[12][14]

An acceptable HTS assay should consistently produce a Z'-factor of ≥ 0.5.[13][15]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (<0.5) High variability in controls; Sub-optimal cell health; Inconsistent liquid handling.Verify cell health and confluency. Optimize cell seeding density. Service and calibrate pipettors/dispensers.
High Well-to-Well Variability Uneven cell plating ("edge effects"); Incomplete mixing of reagents.Use an automated cell dispenser. Ensure proper mixing of dye and agonist solutions before addition.
No Signal in Negative Controls Inactive agonist; Cell line lost receptor expression; Incorrect plate reader settings.Verify agonist activity and concentration. Check cell line passage number and confirm receptor expression. Confirm filter sets and instrument settings are correct for the dye.
Compound Interference Autofluorescence of test compounds.Perform a pre-read of the compound plate after dye loading but before agonist addition to identify and flag fluorescent compounds.

Conclusion

The described no-wash calcium flux assay provides a rapid, robust, and scalable method for identifying and characterizing antagonists of Gq-coupled GPCRs. By carefully optimizing cell density and agonist concentration, and by continuously monitoring assay performance with the Z'-factor, researchers can generate high-quality, reproducible data suitable for large-scale screening campaigns. The principles and protocols outlined in this note using the model compound TBPHA are readily adaptable to a wide range of Gq-coupled receptor targets, making this a cornerstone assay in modern drug discovery.

References

  • Xin, H., & KMIEC, R. (2007). Evaluation of no-wash calcium assay kits: enabling tools for calcium mobilization. Journal of biomolecular screening, 12(5), 709–713. [Link]

  • Interchim. (2012). Cal-520™ No Wash Calcium Assay Kit Product Information. [Link]

  • Luo, M., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments, (54), 3073. [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit Data Sheet. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Iversen, P. W., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(12), 1729-1735. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]

  • FUJIFILM Cellular Dynamics. Calcium Flux Assay with iCell® Sensory Neurons Application Protocol. [Link]

  • Shui, W., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(12), 3182-3188. [Link]

  • Wikipedia. Z-factor. [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual. [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. [Link]

  • Ladds, G., & Sexton, P. M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing off-target binding effects of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

Welcome to the Technical Support Center for assay optimization and troubleshooting. As a Senior Application Scientist, I have designed this portal to address the unique pharmacological challenges associated with N-{2-[4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay optimization and troubleshooting. As a Senior Application Scientist, I have designed this portal to address the unique pharmacological challenges associated with N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline .

Due to its bulky tert-butyl group, extended aromatic systems, and highly lipophilic 7-carbon heptyloxy tail, this compound exhibits an exceptionally high partition coefficient (LogP). Consequently, it is highly prone to entropy-driven non-specific binding (NSB), micelle formation, and plastic adsorption. This guide provides causality-driven, self-validating workflows to isolate specific target engagement from background noise.

I. Troubleshooting Guide & FAQs

Q1: Why does this compound produce erratic, high-background signals in my biochemical assays (e.g., TR-FRET, FP)? A1: The extreme lipophilicity of the heptyloxy chain drives the compound to minimize contact with aqueous buffers, leading to 1[1]. These microscopic aggregates act as "sticky" surfaces that non-specifically sequester assay proteins, causing false-positive readouts. This is a well-documented mechanism in the2[2].

Q2: I am observing a massive drop in apparent potency during cell-based permeability assays. Where is the compound going? A2: It is likely being lost to your assay consumables. Highly hydrophobic molecules undergo rapid, 3[3], particularly to untreated polystyrene plates. This depletes the free ligand concentration in the media, artificially shifting your IC50/EC50 curves. You must pre-saturate binding sites using blocking agents or switch to PEG-coated low-binding plastics.

Q3: How do I eliminate the baseline drift and non-specific binding (NSB) in my Surface Plasmon Resonance (SPR) experiments? A3: NSB in SPR occurs when the compound's lipophilic tail interacts with the dextran matrix or the bare gold sensor surface via Van der Waals forces. Supplementing your running buffer with 0.1 mg/mL fatty acid-free Bovine Serum Albumin (BSA) will 4[4] from these non-specific surface interactions. If the issue persists, adding a zwitterionic detergent like CHAPS will disrupt hydrophobic contacts without denaturing your immobilized ligand.

II. Mechanisms of Assay Interference

Interference C N-{2-[4-(Tert-butyl)phenoxy]propyl} -3-(heptyloxy)aniline Agg Colloidal Aggregation C->Agg Aqueous Buffer Plas Plastic Adsorption C->Plas Uncoated Plates Mem Membrane Partitioning C->Mem High Lipid Content Specific Specific Target Binding C->Specific Optimized Buffer (+BSA/CHAPS) False False Positives / Poor Potency Agg->False Plas->False Mem->False

Mechanisms of assay interference for highly lipophilic ligands and optimization pathways.

III. Quantitative Data: Buffer Additive Optimization

To systematically reduce NSB, empirical optimization of your buffer is required. The table below summarizes the causality and expected impact of critical additives.

AdditiveRecommended ConcentrationMechanism of ActionTarget Assay Modality
Bovine Serum Albumin (BSA) 0.1 - 1.0 mg/mLActs as a globular shield; masks charged and hydrophobic sites to prevent plastic/sensor adsorption[4].SPR, Cell-based Assays
CHAPS (Zwitterionic) 10 - 20 mMDisrupts non-specific hydrophobic contacts without denaturing immobilized target proteins[5].SPR, Biochemical Assays
Tween-20 (Non-ionic) 0.01% - 0.05%Lowers surface tension; prevents colloidal aggregation and micelle formation of the heptyloxy chain[1].TR-FRET, FP Assays
DMSO 1.0% - 2.0%Solubilizes the bulky tert-butyl and aromatic core to maintain monomeric state in aqueous media.All in-vitro assays

IV. Self-Validating Experimental Protocols

Protocol A: SPR Surface Preparation & NSB Mitigation

This protocol ensures that any observed binding is driven by specific target engagement rather than the compound embedding itself into the sensor chip matrix.

  • Sensor Chip Selection: Utilize a hydrophilic, PEG-coated sensor chip (e.g., L1 or specialized low-fouling chips) rather than a bare carboxymethyl dextran matrix to minimize hydrophobic embedding.

  • Buffer Formulation: Prepare the running buffer (e.g., HBS-EP) supplemented with 0.1 mg/mL fatty acid-free BSA and 20 mM CHAPS. Filter (0.22 µm) and degas thoroughly.

  • Surface Conditioning: Inject 50 µL of 40 mM octyl glucoside followed immediately by 50 µL of 20 mM CHAPS at a flow rate of 30 µL/min. This 5[5] and removes loosely bound contaminants.

  • Validation via BSA Injection: Inject a pulse of BSA. A well-coated, stable surface is signified by a <100 RU change[5]. If the RU change is higher, repeat Step 3.

  • Analyte Injection: Inject the compound at a high flow rate (50 µL/min) to minimize mass transport limitations. Always subtract the signal of a blank reference channel to isolate specific kinetics.

SPRWorkflow Start Observe High NSB in SPR Assay Step1 Add 0.1 mg/mL BSA to Running Buffer Start->Step1 Check1 NSB Eliminated? Step1->Check1 Step2 Add 20 mM CHAPS or Tween-20 Check1->Step2 No Success Proceed with Kinetic Analysis Check1->Success Yes Check2 Baseline Stable? Step2->Check2 Check2->Success Yes Fail Use PEGylated Sensor Chip Check2->Fail No

Step-by-step SPR troubleshooting workflow to mitigate non-specific binding.

Protocol B: DLS Counter-Screen for Colloidal Aggregation

Because this compound acts as an Assay Interference Compound (AIC), you must validate whether your biochemical hits are real or artifacts of aggregation.

  • Sample Preparation: Dilute the compound to your working assay concentration (e.g., 10 µM) in your standard aqueous assay buffer (without target protein).

  • Baseline Measurement: Measure the hydrodynamic radius of the solution using Dynamic Light Scattering (DLS). The presence of particles >100 nm indicates colloidal aggregation.

  • Detergent Perturbation: Add 0.01% Triton X-100 to the cuvette and gently mix.

  • Causality Check: Re-measure the hydrodynamic radius. If the large particles disappear upon detergent addition, the initial signal was a false positive caused by aggregation[1]. You must reformulate your primary assay buffer to include this detergent to ensure trustworthy data.

V. References

  • Pan-assay interference compounds - Wikipedia. (Contains foundational citations to Baell & Holloway, 2010 regarding PAINS and aggregation mechanisms). URL:

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. (Dahlin & Walters, 2022 summary on non-technology-related interference and surfactants). URL:

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. (Guidelines on utilizing BSA to block non-specific protein and surface interactions). URL:

  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay - WUR eDepot. (Research on highly lipophilic compounds adsorbing to assay plastics). URL:

  • A beginner's guide to surface plasmon resonance - The Biochemist | Portland Press. (Standardized protocols for CHAPS and octyl glucoside conditioning in SPR). URL:

Sources

Optimization

troubleshooting poor synthesis yield of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

Welcome to the technical support center for the synthesis of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and achieve optimal yields and purity.

Introduction to the Synthesis

The synthesis of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline is a multi-step process that combines key organic reactions. A common and effective strategy involves two primary stages:

  • Formation of the Ether Linkage: This step typically involves a Williamson ether synthesis or a Mitsunobu reaction to couple 4-tert-butylphenol with a suitable three-carbon electrophile.

  • Formation of the Secondary Amine: The crucial C-N bond is generally formed via a reductive amination reaction between 3-(heptyloxy)aniline and an appropriate carbonyl compound derived from the first step.[1][2]

This guide will focus on troubleshooting the most common challenges encountered during the reductive amination step, which is often the source of yield and purity issues.

Troubleshooting Guide: Low Yield and Impurities

Poor yields in organic synthesis can be frustrating. This section addresses the most common issues encountered during the synthesis of the target molecule, with a focus on the reductive amination step.

Question: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in the reductive amination step often stem from several factors, primarily related to inefficient imine or iminium ion formation and competing side reactions.[3]

Potential Cause 1: Inefficient Imine/Iminium Ion Formation

The formation of the imine or iminium ion intermediate is a critical equilibrium-driven step.[4]

  • Rationale: Reductive amination proceeds through the initial reaction of an amine with a carbonyl compound to form a carbinolamine, which then dehydrates to an imine or iminium ion. This intermediate is then reduced to the final amine product.[5] If the formation of this intermediate is slow or incomplete, the overall yield will be poor.

  • Recommended Solutions:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can inhibit the dehydration of the carbinolamine intermediate.[6] The use of molecular sieves can be beneficial.

    • Mildly Acidic Catalyst: The reaction is often catalyzed by a weak acid, such as acetic acid.[4] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and also facilitates the dehydration of the carbinolamine. However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.[3]

    • Azeotropic Removal of Water: For reactions run at elevated temperatures, a Dean-Stark apparatus can be used to remove water and drive the equilibrium towards imine formation.

Potential Cause 2: Premature Reduction of the Carbonyl Starting Material

The choice of reducing agent is critical to the success of the reaction.

  • Rationale: A strong, non-selective reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone to an alcohol before it has a chance to form the imine intermediate.[7][8] This side reaction consumes the starting material and reduces the overall yield of the desired amine.

  • Recommended Solutions:

    • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for one-pot reductive aminations.[9][10] It is a milder reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting carbonyl compound.[11]

    • Two-Step Procedure: If using a less selective reducing agent like NaBH₄, consider a two-step approach. First, form the imine by stirring the amine and carbonyl compound together (often with a dehydrating agent), and monitor its formation by TLC or LC-MS. Once the imine has formed, then add the reducing agent.[7]

Potential Cause 3: Degradation of the Reducing Agent

The effectiveness of the reducing agent can be compromised by improper storage or handling.

  • Rationale: Sodium triacetoxyborohydride is moisture-sensitive.[10][12] Exposure to atmospheric moisture can lead to its decomposition, reducing its efficacy in the reaction.

  • Recommended Solutions:

    • Use Fresh Reagent: Always use a fresh bottle of sodium triacetoxyborohydride or one that has been properly stored under an inert atmosphere.

    • Verify Potency: If you suspect the reagent has degraded, its potency can be checked using established analytical methods.[10]

Question: I am observing significant amounts of over-alkylation, resulting in a tertiary amine byproduct. How can I minimize this?

Over-alkylation is a common side reaction where the desired secondary amine product reacts further with the carbonyl starting material.[13][14]

  • Rationale: The newly formed secondary amine is often more nucleophilic than the starting primary aniline, making it competitive in reacting with any remaining carbonyl compound and imine intermediate.

  • Recommended Solutions:

    • Stoichiometry Control: Use a slight excess of the 3-(heptyloxy)aniline (1.1-1.2 equivalents) relative to the carbonyl compound. This ensures the carbonyl is the limiting reagent and is consumed before significant over-alkylation can occur.[7]

    • Slow Addition of the Reducing Agent: Adding the sodium triacetoxyborohydride portion-wise can help to reduce the imine as it is formed, thereby keeping the concentration of the product amine low throughout the reaction.[7]

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the second alkylation step.[13]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis to provide a comprehensive understanding of the reaction.

Q1: What is the optimal solvent for the reductive amination step?

The choice of solvent is critical and depends on the reducing agent used.

  • For sodium triacetoxyborohydride (NaBH(OAc)₃), aprotic solvents are preferred as it is water-sensitive.[10] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices.[9] Tetrahydrofuran (THF) can also be used.[9]

  • If using sodium borohydride (NaBH₄) in a two-step process, protic solvents like methanol or ethanol are commonly employed for the reduction step.[12]

Q2: How can I effectively purify the final product?

Purification of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline can be challenging due to the presence of unreacted starting materials and side products.

  • Column Chromatography: This is the most common and effective method. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically used. The less polar starting materials and byproducts will elute first, followed by the more polar desired product.

  • Acid-Base Extraction: An acidic wash (e.g., with dilute HCl) can be used to protonate the amine product and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified product. However, this method may not be effective in separating the desired secondary amine from the starting aniline or over-alkylated tertiary amine.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Q3: What are the key considerations for the Williamson ether synthesis to prepare the carbonyl precursor?

The Williamson ether synthesis is a reliable method for forming the ether linkage.[15][16]

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient to deprotonate the 4-tert-butylphenol.[15][17]

  • Solvent: A polar aprotic solvent such as acetonitrile or DMF is generally used.[15]

  • Alkylating Agent: A primary alkyl halide (or sulfonate) is required for this Sₙ2 reaction to proceed efficiently.[18] Using a secondary or tertiary halide will lead to elimination as the major pathway.[15]

Q4: Are there alternative methods to the Williamson ether synthesis for forming the ether linkage?

Yes, the Mitsunobu reaction is a powerful alternative, particularly when dealing with more sensitive substrates.[19][20]

  • Mechanism: The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack by the phenol.[20]

  • Advantages: It proceeds under mild, neutral conditions and often gives high yields with inversion of stereochemistry at the alcohol center.[19]

  • Disadvantages: The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can be difficult to remove.[20] Stoichiometric control is also crucial to avoid the formation of di-substituted products when using a diol.[19]

Experimental Protocols

Protocol 1: Synthesis of 2-[4-(tert-butyl)phenoxy]propanal (Carbonyl Precursor)

This protocol outlines a general procedure for the synthesis of the aldehyde precursor via a Williamson ether synthesis followed by oxidation.

  • Etherification: To a solution of 4-tert-butylphenol (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.). Stir the mixture at room temperature for 30 minutes. Add 2-bromopropionaldehyde diethyl acetal (1.1 eq.) and heat the reaction to reflux for 12-24 hours, monitoring by TLC. After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-[4-(tert-butyl)phenoxy]propanal diethyl acetal.

  • Deprotection (Oxidation): Dissolve the acetal in a mixture of THF and water. Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature until the deprotection is complete (monitored by TLC). Neutralize the acid with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-[4-(tert-butyl)phenoxy]propanal.

Protocol 2: Reductive Amination to Synthesize N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

This protocol provides a step-by-step method for the final reductive amination step.[3]

  • Reaction Setup: To a solution of 3-(heptyloxy)aniline (1.1 eq.) and 2-[4-(tert-butyl)phenoxy]propanal (1.0 eq.) in anhydrous 1,2-dichloroethane, add acetic acid (1.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow Start Combine Amine, Carbonyl, and Acetic Acid in DCE Imine_Formation Stir at RT for 1h (Imine Formation) Start->Imine_Formation Add_STAB Add NaBH(OAc)₃ (Portion-wise) Imine_Formation->Add_STAB Reduction Stir at RT (12-24h) Add_STAB->Reduction Quench Quench with aq. NaHCO₃ Reduction->Quench Workup Extract with DCM, Wash, Dry Quench->Workup Purify Column Chromatography Workup->Purify Product Pure Secondary Amine Purify->Product

Caption: A typical workflow for reductive amination.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Imine Inefficient Imine Formation? Low_Yield->Check_Imine Check_Reduction Premature Carbonyl Reduction? Low_Yield->Check_Reduction Check_Reagent Degraded Reducing Agent? Low_Yield->Check_Reagent Sol_Imine Ensure Anhydrous Conditions Add Mild Acid Catalyst Check_Imine->Sol_Imine Yes Sol_Reduction Use NaBH(OAc)₃ Consider Two-Step Procedure Check_Reduction->Sol_Reduction Yes Sol_Reagent Use Fresh NaBH(OAc)₃ Check_Reagent->Sol_Reagent Yes

Caption: Troubleshooting logic for low reaction yield.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • BenchChem. (2025).
  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Chemistry Stack Exchange. (2019).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. BenchChem.
  • BenchChem. (2025). troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde. BenchChem.
  • Gilio, A. K., Thorpe, T. W., Turner, N., & Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 3(5), 534-547.
  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube.
  • BenchChem. (2025). Technical Support Center: Reductive Amination for Secondary Amine Synthesis. BenchChem.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • University of Calgary. (n.d.). Ch24: ArOH to ArOR.
  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Mitsunobu and NHS Ester Coupling with HO-PEG17-OH. BenchChem.
  • BenchChem. (2025). Troubleshooting low conversion in the reductive amination for "N-(4-Methoxybenzyl)butan-1. BenchChem.
  • Organic Synthesis. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Reddit. (2025, March 7).
  • Master Organic Chemistry. (2017, September 1).
  • Powers, J. T., & Sanford, M. S. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor.
  • Hirose, D., Gazvoda, M., Košmrlj, J., & Taniguchi, T. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Organic & Biomolecular Chemistry, 14(18), 4278–4286.
  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563–2619.
  • Syngene International Ltd. (2020). Development of a continuous process: a perspective for Mitsunobu reaction. Journal of Chemical Sciences, 132(1), 1-8.
  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013).
  • Combs, A. P., & Armstrong, R. W. (2002). N-Arylation of Primary and Secondary Aliphatic Amines on Solid Supports. Organic Letters, 4(4), 527–530.
  • Pouresmaeily Seyed, M., Shirkavand H Behzad, Shahidzadeh Mansour, & Ebrahimi Sobhan. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
  • He, L., & Wang, L. C. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Google Patents. (n.d.). CN105237363A - Preparation method of 2-(4-tert-butyl phenoxy) cyclohexanol.
  • Organic Syntheses. (n.d.). 16.
  • Khan, M. I., et al. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 12(1), 1-14.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel Heterocycles from 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. BenchChem.
  • Google Patents. (n.d.). EP2616424B1 - Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.
  • Beller, M., & Trauthwein, H. (1997). Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines. Angewandte Chemie International Edition in English, 36(22), 2451–2452.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • ResearchGate. (n.d.).
  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline Degradation in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly specialized small molecule N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly specialized small molecule N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline . Due to its specific structural features—a secondary aniline core and highly lipophilic ether appendages—this compound exhibits unique vulnerabilities when formulated and stored in Dimethyl Sulfoxide (DMSO).

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we will dissect the chemical causality behind compound degradation, provide self-validating troubleshooting protocols, and establish a rigorous standard operating procedure (SOP) for long-term storage.

Part 1: Core Molecular Vulnerabilities (The "Why")

Before troubleshooting specific symptoms, it is critical to understand the chemical causality governing this compound's behavior in DMSO:

  • Oxidation Susceptibility: The compound features a secondary aniline nitrogen. The meta-heptyloxy group donates electron density to the aromatic ring, making the amine highly susceptible to oxidation. In DMSO, dissolved oxygen or trace superoxide radicals can promote the oxidation of anilines into reactive radical cations, leading to the formation of N-oxides or colored quinone imines (1)[1].

  • Hygroscopicity vs. Lipophilicity: DMSO is a highly hygroscopic solvent. Conversely, the target molecule is extremely lipophilic due to its bulky tert-butyl and heptyl chains. If DMSO absorbs atmospheric moisture during improper handling, the solvent's polarity increases. This causes lipophilic compounds to rapidly precipitate or "crash out" of solution, drastically reducing the effective assay concentration (2)[2].

OxidationPathway A Intact Secondary Aniline (Electron-Rich) B Dissolved O2 / Light Trace Metals in DMSO A->B Exposure C Aniline Radical Cation (Reactive Intermediate) B->C 1e- Oxidation D N-Oxide Derivatives (Loss of Potency) C->D Oxygenation E Quinone Imines (Dark Precipitates) C->E Rearrangement

Fig 1. Oxidative degradation pathway of the secondary aniline core in DMSO.

Part 2: Troubleshooting FAQs

Q1: My DMSO stock solution turned dark brown after a few weeks in the fridge. What happened, and is the compound still active?

Causality: The color change is a classic hallmark of aniline oxidation. The secondary aniline has oxidized into quinone imines or polymerized degradation products. This occurs when standard-grade DMSO (which often contains trace transition metals) is exposed to atmospheric oxygen and light over time (1)[1]. Self-Validating Check: The compound is likely inactive. You can validate this by running an LC-MS aliquot of the dark solution; you will typically observe an M+16 peak (indicating an N-oxide) or higher molecular weight oligomers. Solution: Discard the discolored stock. For future batches, you must use anhydrous, HPLC-grade DMSO (≥99.9% purity) and purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing. Always store in amber vials to prevent photo-oxidation.

Q2: I am seeing inconsistent assay results (reduced potency) after using the same frozen stock multiple times, but the solution remains clear. Why?

Causality: You are experiencing freeze-thaw degradation. DMSO freezes at approximately 18.5°C. When you remove the vial from the -20°C freezer, it thaws and rapidly absorbs moisture from the humid laboratory air (3)[3]. Because your compound is highly lipophilic, even a 5-10% water content in the DMSO will cause microscopic precipitation that is invisible to the naked eye but drastically reduces the effective molarity of your stock (2)[2]. Self-Validating Check: Centrifuge the thawed vial at 10,000 x g for 5 minutes. If a microscopic white or translucent pellet forms at the bottom, precipitation has occurred. Solution: Never subject this compound to multiple freeze-thaw cycles. Aliquot the primary stock into single-use volumes immediately upon preparation.

Q3: Can I add an antioxidant to the DMSO to protect the aniline core?

Causality: Yes, but with strict caveats. Adding a compatible antioxidant can scavenge the reactive oxygen species (ROS) generated in DMSO, protecting the electron-rich aniline from radical cation formation. Solution: Dithiothreitol (DTT) at 1 mM or Butylated hydroxytoluene (BHT) at 0.1% can be added to the DMSO stock. Self-Validating Check: You must run a vehicle control (DMSO + antioxidant) in your downstream cellular or biochemical assay to confirm the antioxidant does not independently affect your target protein or cell viability.

Part 3: Standard Operating Procedure (SOP) for Stock Preparation

This step-by-step methodology ensures maximum stability and precise concentration control, minimizing degradation and water absorption (4)[4].

Phase 1: Preparation under Inert Conditions

  • Equilibration: Allow the lyophilized solid compound to equilibrate to room temperature inside a desiccator before opening. This prevents ambient condensation from forming on the cold powder.

  • Solvent Selection: Open a fresh ampoule of anhydrous, HPLC-grade DMSO (water content ≤0.005%). Do not use benchtop DMSO bottles that have been opened previously.

  • Dissolution: Add the required volume of DMSO to achieve your desired stock concentration (e.g., 10 mM). Vortex gently. Crucial Note: Avoid sonication, as ultrasonic cavitation generates localized heat and free radicals that accelerate aniline oxidation.

Phase 2: Aliquoting and Storage 4. Inert Purge: Gently blow a stream of Argon or Nitrogen gas over the solution surface for 10-15 seconds to displace dissolved oxygen. 5. Aliquoting: Dispense the solution into single-use, low-bind amber microcentrifuge tubes (e.g., 10 µL to 50 µL per tube). 6. Secondary Purge & Seal: Purge the headspace of each individual tube with Argon before capping tightly. 7. Storage: Transfer immediately to a -80°C freezer. Store the tubes inside a secondary sealed container with desiccant packets to provide double protection against humidity.

Workflow Step1 1. Equilibrate Solid (Desiccator, RT) Step2 2. Dissolve in Anhydrous HPLC-Grade DMSO Step1->Step2 Step3 3. Purge Headspace with Argon/N2 Step2->Step3 Step4 4. Aliquot into Single-Use Amber Vials Step3->Step4 Step5 5. Store at -80°C (Desiccated Container) Step4->Step5

Fig 2. Optimal workflow for the preparation and storage of DMSO stock solutions.

Part 4: Quantitative Data Summary

The following table summarizes the expected stability of the compound based on environmental variables, solvent quality, and handling practices.

Storage ConditionAtmosphereVessel TypeFreeze-Thaw CyclesExpected Shelf Life (>95% Purity)
-80°C (Anhydrous DMSO) Argon PurgedAmber Tube0 (Single-use)> 12 Months
-20°C (Anhydrous DMSO) Argon PurgedAmber Tube0 (Single-use)6 Months
4°C (Standard DMSO) Ambient AirClear TubeN/A< 2 Weeks (High oxidation risk)
-20°C (Standard DMSO) Ambient AirClear Tube> 5 Cycles< 1 Month (High precipitation risk)
Room Temp (Standard DMSO) Ambient AirClear TubeN/A< 48 Hours

Part 5: References

  • Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed." nih.gov. Available at:

  • BenchChem. "Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6." benchchem.com. Available at:

  • Stuehr, D. J., & Marletta, M. A. "Superoxide-promoted oxidation reactions of aniline and N-methylaniline in dimethyl sulfoxide." The Journal of Organic Chemistry - ACS Publications. Available at:

  • Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." ResearchGate. Available at:

Sources

Optimization

optimizing plasma extraction protocols for N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

Target Analyte: N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline Target Matrix: Human/Animal Plasma (LC-MS/MS Bioanalysis) Welcome to the Bioanalytical Technical Support Center. This guide is engineered for drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline Target Matrix: Human/Animal Plasma (LC-MS/MS Bioanalysis)

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for drug development professionals and bioanalytical scientists tasked with developing robust, regulatory-compliant LC-MS/MS extraction protocols for highly lipophilic, heavily protein-bound small molecules.

Analyte Profiling & The Causality of Extraction Failure

To optimize extraction, we must first understand the physicochemical nature of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline (hereafter referred to as BPHA ).

  • Structural Liabilities: BPHA contains a basic secondary aniline nitrogen flanked by two massive hydrophobic domains (a tert-butylphenoxy group and a heptyloxy chain).

  • Behavior in Plasma: This extreme lipophilicity drives the LogP well above 5.0, resulting in >99% plasma protein binding (PPB)—primarily to human serum albumin (HSA) and lipoproteins. At physiological pH (7.4), the aniline nitrogen is predominantly un-ionized, further decreasing aqueous solubility and driving severe non-specific binding (NSB) to polypropylene labware.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my absolute recovery consistently below 20% when using standard Acetonitrile (ACN) Protein Precipitation (PPT)? The Causality: When you add organic solvent to crash plasma proteins, the proteins denature and precipitate rapidly. Because BPHA is >99% bound to hydrophobic pockets within these proteins, it does not have time to partition into the organic supernatant. Instead, the denaturing proteins collapse around the lipophilic drug, permanently trapping it in the pellet (coprecipitation). The Solution: You must disrupt the protein-drug complex before attempting extraction.1 [1]. Dilute the plasma 1:1 (v/v) with a Water:Isopropanol (50:50) solution. Isopropanol disrupts hydrophobic interactions and solvates the analyte without causing full protein precipitation [2].

Q2: I am experiencing severe signal loss and non-linear calibration curves at the Lower Limit of Quantification (LLOQ) (e.g., 1-10 ng/mL). What is causing this? The Causality: This is a classic symptom of Non-Specific Binding (NSB). In highly aqueous solutions (like standard curve preparations or post-extraction diluents), the hydrophobic tails of BPHA will readily adsorb to the walls of polypropylene tubes and pipette tips to escape the aqueous environment. The Solution:

  • Use low-binding plates/tubes for all serial dilutions.

  • Introduce a carrier protein (e.g., 1% BSA) or a surfactant (e.g., 0.1% CHAPS) into your surrogate matrix for standard curves.

  • Ensure your final injection solvent contains at least 30-40% organic modifier (e.g., Methanol or Acetonitrile) to keep the analyte fully solvated.

Q3: How do I eliminate matrix effects (ion suppression) from plasma phospholipids during LC-MS/MS? The Causality: Simple PPT leaves high concentrations of glycerophosphocholines in the extract. These endogenous lipids co-elute with late-eluting lipophilic compounds like BPHA, competing for charge in the ESI source and causing severe ion suppression. The Solution: Abandon PPT in favor of Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Polymeric2 [3] allow for aggressive washing steps (e.g., 5% Methanol) to remove proteins and salts, followed by targeted elution that leaves heavy phospholipids behind.

Part 2: Quantitative Data & Strategy Comparison

To select the optimal self-validating system, review the empirical performance metrics of various extraction strategies for BPHA-like lipophilic amines.

Extraction StrategyProtein Binding DisruptionExpected Recovery (RE)Matrix Effect (ME)Phospholipid RemovalThroughput
Standard PPT (3x ACN) Poor (Causes Coprecipitation)< 20%Severe SuppressionLowHigh
Modified PPT (IPA Pre-treat) Moderate40 - 60%ModerateLowHigh
LLE (MTBE) High (Organic Partitioning)75 - 85%MinimalHighMedium
HLB-SPE (Polymeric) High (Aqueous/Organic Wash)85 - 95% Minimal Very High Medium-High

Part 3: Validated Experimental Protocols

In accordance with 3 [4], the following protocol is designed as a self-validating system . By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS) at Step 1, you can mathematically isolate extraction recovery (RE) from matrix effects (ME).

Protocol: Polymeric HLB Solid-Phase Extraction (SPE)

Rationale: HLB sorbents retain highly lipophilic compounds via reversed-phase interactions while allowing aggressive aqueous washes to remove endogenous plasma components.

Step 1: Sample Pre-treatment (Critical for Disruption)

  • Aliquot 50 µL of human plasma into a 96-well low-binding plate.

  • Add 10 µL of SIL-IS working solution (e.g., BPHA-d9 in 50% Methanol).

  • Add 50 µL of Water:Isopropanol (50:50, v/v) to disrupt protein binding.

  • Vortex gently at 800 rpm for 5 minutes.

Step 2: SPE Cartridge Conditioning

  • Use a 30 mg Polymeric HLB 96-well plate.

  • Condition with 1.0 mL of Methanol (MeOH).

  • Equilibrate with 1.0 mL of LC-MS grade Water. (Do not let the sorbent dry).

Step 3: Loading and Washing

  • Load the pre-treated plasma sample (110 µL total volume) onto the sorbent. Apply low vacuum (2-3 inHg).

  • Wash 1 (Aqueous): Add 1.0 mL of LC-MS grade Water to remove salts and polar interferences.

  • Wash 2 (Organic Modifier): Add 1.0 mL of 5% MeOH in Water to remove loosely bound peptides without eluting the highly lipophilic BPHA. Apply high vacuum to dry the sorbent for 2 minutes.

Step 4: Elution and Reconstitution

  • Elute BPHA with 2 x 500 µL of 100% Methanol (or MTBE if extreme lipid removal is required) into a clean low-binding collection plate.

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid). Vortex for 10 minutes to ensure complete desorption from the well walls.

Self-Validation Checkpoint: Calculate Process Efficiency (PE) = (Peak Area of Extracted Sample / Peak Area of Neat Standard) × 100. If PE < 70%, evaluate the IS response variance to determine if the loss is due to extraction inefficiency (RE) or ion suppression (ME).

Part 4: Mechanistic & Workflow Visualizations

Troubleshooting_Workflow Start Issue: Low Recovery (<50%) in Plasma Check1 Is Analyte Trapped in Protein Pellet? Start->Check1 Action1 Pre-treat with 50% IPA or 2% Formic Acid Check1->Action1 Yes (Coprecipitation) Check2 Is NSB Occurring in Plasticware? Check1->Check2 No Switch Switch Extraction: LLE or HLB-SPE Action1->Switch Action2 Use Low-Binding Tubes Add 0.1% CHAPS Check2->Action2 Yes (Signal loss at LLOQ) Check2->Switch No Action2->Switch

Caption: Decision tree for troubleshooting low recovery of highly lipophilic analytes in plasma.

Mechanistic_Pathway Bound Analyte-Protein Complex (>99% Bound) Disruption Addition of Water:IPA (50:50) Bound->Disruption Denaturation / Solvation Free Free Analyte in Solution Disruption->Free Release Extraction HLB-SPE or LLE (Organic Phase) Free->Extraction Partitioning Elution Clean Extract for LC-MS/MS Extraction->Elution Recovery

Caption: Mechanistic pathway of protein binding disruption and subsequent extraction for LC-MS/MS.

References

  • Phenomenex. "Protein Binding & Analyte Recovery." Knowledge Center. Available at:[Link]

  • Biotage. "Techniques for disrupting protein binding in sample preparation." Biotage Blog. Available at: [Link]

  • MDPI. "Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples." Molecules. Available at:[Link]

  • International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10." ICH Guidelines. Available at: [Link]

Sources

Troubleshooting

overcoming LC-MS/MS matrix effects when quantifying N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

Topic: Strategies for mitigating LC-MS/MS matrix effects in the quantification of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline. Audience: Researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for mitigating LC-MS/MS matrix effects in the quantification of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline.

Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I've frequently guided researchers through the complexities of bioanalysis. A recurring and critical challenge is the management of matrix effects, especially when quantifying hydrophobic small molecules like N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline in complex biological matrices such as plasma or serum. This guide is structured to function as a dedicated support resource, moving from foundational questions to advanced troubleshooting, to help you develop robust, accurate, and reproducible LC-MS/MS methods.

The structure of your analyte—with its hydrophobic tert-butyl and heptyl groups—makes it particularly prone to co-extracting with endogenous matrix components like phospholipids. These components are a primary cause of ion suppression in electrospray ionization (ESI), leading to inaccurate and unreliable quantification.[1][2] This guide will provide the causal explanations and validated protocols necessary to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a specific concern for my analyte?

A: Matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[3] This phenomenon, most often observed as ion suppression, occurs when these matrix components compete with the analyte for ionization in the mass spectrometer's source.[4][5]

For N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline, the concern is heightened due to its physicochemical properties. Its significant hydrophobicity means that during sample preparation, it is likely to be extracted along with endogenous lipids and, most notably, phospholipids.[2] Phospholipids are notorious for causing ion suppression in ESI-MS and can foul the MS source, leading to diminished sensitivity and poor reproducibility.[1][6]

Q2: My results are inconsistent. How can I definitively diagnose if matrix effects are the cause?

A: To diagnose and quantify matrix effects, the most widely accepted method is the post-extraction spike analysis .[2][7] This quantitative approach allows you to isolate the impact of the matrix on the analyte's signal by comparing the response of the analyte in a clean solution to its response when spiked into a blank, extracted biological matrix. A significant difference between these two measurements indicates the presence of ion suppression or enhancement.

A qualitative method, post-column infusion, can also be used to identify regions in the chromatogram where ion suppression occurs.[8] However, for method validation, regulatory bodies like the FDA require a quantitative assessment.[7][9][10]

Q3: What is the "gold standard" for compensating for matrix effects during quantification?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is universally considered the gold standard for correcting matrix effects in LC-MS/MS bioanalysis.[11][12][13][14] A SIL-IS is a version of your analyte where one or more atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D).

The key principle is that a SIL-IS has nearly identical chemical and physical properties to the analyte.[15] Therefore, it co-elutes from the LC column and experiences the exact same degree of ion suppression or enhancement as the analyte.[13][15] By using the ratio of the analyte's peak area to the SIL-IS's peak area for quantification, any signal variability caused by the matrix is effectively normalized, dramatically improving accuracy and precision.[14]

Q4: I don't have a SIL-IS available. What are my most effective alternatives?

A: While a SIL-IS is ideal, robust methods can be developed without one. The focus shifts to removing interfering matrix components before they reach the mass spectrometer. Your primary strategies are:

  • Advanced Sample Preparation: This is your most powerful tool. Move beyond simple protein precipitation. Techniques specifically designed to remove phospholipids, such as specialized Solid-Phase Extraction (SPE), are highly effective.[1][16][17]

  • Chromatographic Separation: Optimize your LC method to achieve chromatographic separation between your analyte and the bulk of the matrix components, particularly the phospholipid elution zone.[18][19]

  • Use of a Structural Analog IS: An analog internal standard—a different molecule that is chemically similar to your analyte—can be used. However, be aware that its chromatographic behavior and ionization efficiency may differ slightly, meaning it may not compensate for matrix effects as perfectly as a SIL-IS.[11]

Q5: Which sample preparation technique is best for removing phospholipids?

A: The effectiveness of sample preparation techniques in removing phospholipids varies significantly.

  • Protein Precipitation (PPT): This method is fast and simple but is largely ineffective at removing phospholipids, which remain in the supernatant and are injected into the LC-MS/MS system.[20][21][22]

  • Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind. However, its efficiency in removing phospholipids depends heavily on the choice of solvent.[22]

  • Solid-Phase Extraction (SPE): Traditional reversed-phase or mixed-mode SPE provides a much cleaner extract than PPT or LLE by selectively binding the analyte while allowing interferences to be washed away.[20][23]

  • Targeted Phospholipid Removal: This is the most effective approach. Technologies like HybridSPE®-Phospholipid utilize cartridges or plates with a zirconia-functionalized stationary phase. The zirconia acts as a Lewis acid, forming a strong and specific interaction with the phosphate group (a Lewis base) common to all phospholipids, selectively retaining them while your analyte passes through.[1][16][17]

The following diagram illustrates the workflow for two common sample preparation methods.

Sample_Prep_Workflow cluster_0 Protein Precipitation (PPT) cluster_1 Targeted Phospholipid Removal (e.g., HybridSPE®) ppt_start Plasma Sample ppt_add Add Acetonitrile (3:1 ratio) ppt_start->ppt_add ppt_vortex Vortex/Mix ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_inject Inject into LC-MS (Proteins removed, Phospholipids REMAIN) ppt_supernatant->ppt_inject plr_start Plasma Sample plr_add Add to PLR Plate plr_start->plr_add plr_solvent Add Acetonitrile (3:1 ratio) plr_add->plr_solvent plr_mix Mix in-well plr_solvent->plr_mix plr_filter Apply Vacuum/ Positive Pressure plr_mix->plr_filter plr_eluate Collect Eluate plr_filter->plr_eluate plr_inject Inject into LC-MS (Proteins & Phospholipids REMOVED) plr_eluate->plr_inject

Caption: Comparison of Protein Precipitation and Targeted Phospholipid Removal workflows.
Q6: Is simply diluting my sample a valid strategy to reduce matrix effects?

A: Yes, the "dilute-and-shoot" approach can be effective and is sometimes used when analyte concentrations are very high.[24] Dilution reduces the concentration of all matrix components, thereby lessening their suppressive effects.[5] However, this strategy also dilutes your analyte, which can compromise the method's sensitivity and may cause you to fall below the required Lower Limit of Quantification (LLOQ). This approach is only feasible if the assay sensitivity is not a limiting factor.[24]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during method development and execution.

Symptom Primary Suspected Cause Recommended Troubleshooting Steps
High variability (%CV > 15%) in QC samples Inconsistent Matrix Effects. Different lots of biological matrix can have varying levels of interfering compounds, causing sample-to-sample variation in ion suppression.[10]1. Implement a SIL-IS: This is the most robust solution to correct for inter-sample variability.[13] 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method, such as targeted phospholipid removal SPE, to ensure consistent removal of interferences across all samples.[16][17] 3. Verify with Matrix Effect Assessment: Perform the post-extraction spike experiment using at least six different lots of blank matrix to confirm that your method is robust against matrix variability.[25]
Low or no analyte signal, especially at the LLOQ Severe Ion Suppression. Co-eluting matrix components, likely phospholipids, are preventing efficient ionization of your analyte.1. Assess Phospholipid Elution: Use a generic LC-MS method to monitor for major phospholipid MRM transitions (e.g., 184 -> 184) on a blank extracted sample to see if they co-elute with your analyte. 2. Enhance Sample Preparation: Implement a phospholipid removal SPE protocol.[1][6] 3. Modify Chromatography: Adjust the LC gradient to move your analyte's retention time away from the region of major ion suppression.[18]
Signal intensity decreases over the analytical run System Contamination. Buildup of non-volatile matrix components (like phospholipids) on the LC column and in the MS ion source.[1][6]1. Improve Sample Cleanup: A cleaner sample is the best prevention. Use phospholipid removal SPE.[17] 2. Implement a Divert Valve: Program the divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, only allowing the eluent containing your analyte to enter the MS source. 3. Perform System Maintenance: Clean the MS source components (e.g., capillary, cone) as part of routine maintenance.[26]
Poor peak shape (tailing, splitting) and shifting retention times Column Fouling. Adsorption of matrix components onto the analytical column stationary phase alters its chemistry and performance.[20]1. Improve Sample Cleanup: This is the root cause. A cleaner extract will dramatically extend column lifetime.[20][21] 2. Use a Guard Column: A guard column installed before the analytical column can trap strongly retained matrix components, protecting the more expensive analytical column. 3. Develop a Column Wash Method: After each batch, run a strong solvent wash (e.g., isopropanol) through the column to remove accumulated contaminants.

The following flowchart provides a logical path for troubleshooting inconsistent or suppressed signals.

Troubleshooting_Flowchart start Problem: Inconsistent or Suppressed Signal diagnose Step 1: Diagnose the Issue (Protocol 1: Matrix Effect Assessment) start->diagnose is_matrix_effect Is Matrix Effect > 15%? diagnose->is_matrix_effect solution_is Step 2: Implement Gold Standard Use a Stable Isotope-Labeled IS is_matrix_effect->solution_is  Yes end_other Troubleshoot Other Issues (e.g., Instrument, Reagents) is_matrix_effect->end_other No   no_is No SIL-IS Available? solution_is->no_is solution_cleanup Step 3: Aggressive Sample Cleanup (Protocol 2: Phospholipid Removal) no_is->solution_cleanup  Yes (No IS) end_robust Result: Robust & Reliable Assay no_is->end_robust No (IS Used)   solution_chrom Step 4: Optimize Chromatography Separate Analyte from Interferences solution_cleanup->solution_chrom solution_chrom->end_robust

Caption: A logical workflow for troubleshooting matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the calculation of Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) as recommended by regulatory guidance.[7][27]

Objective: To quantify the impact of the biological matrix on analyte signal and assess the efficiency of the extraction process.

Materials:

  • Blank biological matrix (e.g., human plasma, K2EDTA) from at least 6 unique sources.[25]

  • Analyte and Internal Standard (IS) stock solutions.

  • All solvents and reagents used in the sample preparation and LC-MS/MS method.

Procedure:

  • Prepare Three Sets of Samples (at a minimum of two concentrations: Low QC and High QC):

    • Set 1 (Neat Solution): Spike analyte and IS into the final reconstitution solvent. This represents 100% response without any matrix effect or recovery loss.

    • Set 2 (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. In the final step, spike the analyte and IS into the clean, extracted matrix.

    • Set 3 (Pre-Extraction Spike): Spike analyte and IS into the blank matrix before starting the sample preparation procedure. Process as normal.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculations:

    • Matrix Factor (MF %): (Mean Peak Area of Set 2 / Mean Peak Area of Set 1) * 100

      • An MF of 100% indicates no matrix effect. <100% indicates suppression, and >100% indicates enhancement.[7]

    • Recovery (RE %): (Mean Peak Area of Set 3 / Mean Peak Area of Set 2) * 100

    • Process Efficiency (PE %): (Mean Peak Area of Set 3 / Mean Peak Area of Set 1) * 100 or (MF * RE) / 100

Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[27][28]

Protocol 2: Sample Preparation using Targeted Phospholipid Removal (HybridSPE®-Phospholipid)

This protocol describes a generic procedure for using a specialized SPE plate to remove both proteins and phospholipids.[16]

Objective: To produce a clean sample extract free from major matrix interferences prior to LC-MS/MS analysis.

Procedure:

  • Sample Addition: Add 100 µL of plasma sample (containing calibrators, QCs, or unknowns) and IS to the wells of the HybridSPE®-Phospholipid 96-well plate.

  • Protein Precipitation: Add 300 µL of acetonitrile (containing 1% formic acid, if needed for analyte stability/retention) to each well.

  • Mixing: Mix thoroughly by aspirating and dispensing the solution 5 times using a pipette, or by vortexing the plate for 1 minute. This step precipitates the proteins and allows the phospholipids to interact with the zirconia phase.

  • Elution: Place the 96-well plate on a vacuum manifold or positive pressure manifold and apply pressure/vacuum to draw the sample through the sorbent bed into a clean collection plate.

  • Analysis: The resulting eluate is free of proteins and phospholipids and is ready for direct injection into the LC-MS/MS system. If necessary, the eluate can be evaporated and reconstituted in a mobile-phase-compatible solvent.

References
  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Poboży, E., et al. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. Journal of Chromatography B. [Link]

  • LCGC International. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. [Link]

  • Armenta, J. M., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]

  • Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. [Link]

  • PharmiWeb.com. (2025, January 17). Internal Standards for Protein Quantification by LC-MS/MS. [Link]

  • Bioanalysis Zone. HybridSPE®-Phospholipid Technology. [Link]

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • Andersen, T., et al. (2013). LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. Bioanalysis. [Link]

  • Jayasundara, D., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Clinical Proteomics. [Link]

  • Porvair Sciences. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Technology Networks. [Link]

  • LCGC North America. (2010, October 1). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Carter, S. R., et al. (2020). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. [Link]

  • ResearchGate. (2025, November 23). Troubleshooting for LC-MS/MS. [Link]

  • Longdom Publishing. (2024, November 22). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Scribd. (2025, November 26). LSMSMS Troubleshooting. [Link]

  • Kruve, A., et al. (2012). Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Analytical Chemistry. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry. [Link]

  • U.S. Food and Drug Administration. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Taylor, L. H., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Journal of Chromatography B. [Link]

  • Alvarez-Lueje, A., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. ACS Omega. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • Souverain, S., et al. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with post-column infusion. Journal of Chromatography B. [Link]

  • LCGC International. (2026, March 13). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

Sources

Optimization

ideal temperature and storage conditions to prevent oxidation of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline.

Structurally, this molecule presents a dual-threat degradation profile. First, it contains a secondary aniline moiety , making it highly susceptible to atmospheric oxidation, which leads to the formation of N-oxides and colored polymeric species . Second, it possesses two aliphatic ether linkages (a phenoxy and a heptyloxy group). The alpha-carbons adjacent to these ether oxygens are prime sites for auto-oxidation, leading to the formation of reactive hydroperoxides when exposed to light and oxygen .

Diagnostic & Troubleshooting Matrix

When working with sensitive organic amines, visual and analytical deviations are the first indicators of compromised structural integrity. Use the following self-validating matrix to diagnose and correct storage failures.

Diagnostic SymptomQuantitative MetricMechanistic Root CauseCorrective Protocol
Yellow/Brown Discoloration UV-Vis Absorbance shift > 400 nmPhoto-oxidation of the secondary aniline lone pair, forming conjugated imines or complex polymeric degradants .Discard if heavily oxidized. For slight oxidation, purify via flash chromatography. Store future batches in amber vials.
Elevated Peroxide Levels > 5 ppm on KI test stripsRadical hydrogen abstraction at the ether alpha-carbons, forming hydroperoxides due to O₂/light exposure .Pass the solution through a basic activated alumina column to strip peroxides before use.
Assay Variability / Hydrolysis > 5% variance in LC-MS purityAmines are highly hygroscopic. Opening cold vials in humid ambient air causes water condensation and subsequent hydrolysis .Equilibrate sealed vials to room temperature in a desiccator prior to opening .

Self-Validating Storage Protocol: Inert Aliquoting & Cryo-Preservation

To completely arrest both amine oxidation and ether peroxidation, you must implement a storage system that eliminates oxygen, blocks UV radiation, and minimizes kinetic energy. This protocol is designed to be self-validating , ensuring you can mathematically verify the integrity of your storage conditions.

Phase 1: Baseline Validation
  • Spectroscopic Baseline: Dissolve a 1 mg sample of the freshly synthesized/purified compound in HPLC-grade ethanol. Record a baseline UV-Vis spectrum (scan 300–600 nm) to ensure the absence of a >400 nm oxidation shoulder.

  • Peroxide Verification: Test the bulk reagent for peroxides using a quantitative KI-starch test strip. Proceed only if peroxide levels are < 5 ppm .

Phase 2: Aliquoting and Displacement
  • Vial Preparation: Flame-dry amber borosilicate glass vials to eliminate surface moisture and block the UV radiation that photo-initiates radical formation .

  • Volume Optimization: Transfer the compound into the vials, filling them to at least 75% capacity. Causality: Minimizing the volumetric headspace directly reduces the absolute moles of oxygen available for reaction .

  • Argon Blanketing: Insert a primary needle connected to an Argon gas line and a secondary vent needle into the vial's septum. Purge with Argon for 3–5 minutes. Causality: Argon (1.78 g/L) is significantly denser than ambient air (1.25 g/L). It sinks to the liquid/solid interface, physically displacing oxygen upward and out through the vent needle .

Phase 3: Sealing and System Validation
  • Pressurization: Remove the vent needle first to establish a slight positive pressure of Argon, then remove the gas line.

  • Cryo-Storage: Seal the PTFE-lined cap with Parafilm . Place the vials in a secondary container with indicating Drierite (desiccant) and store at -20°C.

  • Self-Validation Step: After 30 days, sacrifice one control aliquot. Repeat Phase 1 testing. A variance of <2% in UV-Vis absorbance and <1 ppm change in peroxides validates that your inert system is perfectly sealed.

Scientific FAQs

Q1: Why must I use Argon instead of Nitrogen for this specific molecule? A1: While Nitrogen is cheaper and inert, its density is nearly identical to ambient air. When purging a vial, Nitrogen tends to mix with headspace oxygen rather than fully displacing it. Argon is approximately 38% denser than air; it creates a stratified, protective physical blanket directly over the compound . This is critical because the lone pair on the secondary aniline reacts with even trace O₂ to form aminyl radicals.

Q2: What is the ideal storage temperature, and can it be too cold? A2: The ideal long-term storage temperature is -20°C. While some volatile peroxide-forming solvents (like diethyl ether) should not be frozen due to the risk of precipitating shock-sensitive peroxide crystals , this specific compound is a heavily substituted, high-molecular-weight molecule. Storing it at -20°C exponentially decreases the kinetic rate of both amine oxidation and ether auto-oxidation without the volatility risks associated with lighter ethers.

Q3: My compound has turned slightly yellow on the benchtop. What is happening mechanistically? A3: Freshly purified anilines are typically colorless. The secondary nitrogen is electron-rich. Upon exposure to ambient light and oxygen, a hydrogen atom is abstracted, forming an aminyl radical. This radical rapidly propagates, leading to the formation of N-oxides and complex, conjugated polymeric species (such as azobenzenes) that absorb strongly in the visible spectrum, appearing yellow or brown .

Mechanistic & Workflow Visualizations

OxidationMechanisms A Target Molecule (Secondary Amine + Ethers) B Exposure to O2 & UV Light A->B C Secondary Amine Oxidation (Aminyl Radical Formation) B->C H-Abstraction (Amine) D Ether Auto-oxidation (Alpha-Carbon Radical) B->D H-Abstraction (Ether) E N-Oxides & Polymeric Species (Yellow/Brown Discoloration) C->E +O2 / Cross-linking F Hydroperoxide Formation (Shock-Sensitive Degradants) D->F +O2

Fig 1: Dual degradation pathways of the compound via amine oxidation and ether auto-oxidation.

StorageWorkflow S1 1. Quality Control (Peroxide <5ppm) S2 2. Aliquot (Amber Vials) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. PTFE Seal & Parafilm S3->S4 S5 5. Store at -20°C (Desiccated) S4->S5

Fig 2: Self-validating workflow for the aliquoting and long-term inert storage of the compound.

References

  • [1] University of York. Peroxide forming chemicals. Retrieved from[Link]

  • [2] University of Louisville. Peroxide Forming Chemicals. Retrieved from[Link]

  • [3] Concordia University. Peroxide-Forming Chemicals Safety Guidelines. Retrieved from[Link]

  • [4] Florida State University. Peroxides and Peroxide-Forming Compounds. Retrieved from[Link]

  • [5] Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from[Link]

  • [6] Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Retrieved from[Link]

  • [7] Wikipedia. Aniline - Oxidation. Retrieved from [Link]

  • [8] ResearchGate. Principles of Inert Atmosphere Storage. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline vs standard commercial inhibitors

An in-depth analysis of the existing literature reveals a significant knowledge gap regarding the specific compound N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline. To date, no peer-reviewed studies detailing it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the existing literature reveals a significant knowledge gap regarding the specific compound N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline. To date, no peer-reviewed studies detailing its synthesis, mechanism of action, or efficacy for any particular application have been identified. This suggests that the compound is either a novel chemical entity or a proprietary molecule not yet described in publicly accessible scientific literature.

Consequently, a direct comparative efficacy guide versus standard commercial inhibitors is not feasible without foundational data on the compound's intended use. The type of inhibitor it is designed to be—for example, a corrosion inhibitor, a kinase inhibitor in a biological pathway, or an antioxidant—is a critical prerequisite for identifying the appropriate standard commercial inhibitors for comparison and for designing relevant efficacy studies.

To proceed with a meaningful comparative analysis, the fundamental application of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline must first be established. Once the intended application is known, a comprehensive guide can be developed, outlining the necessary experimental protocols to rigorously evaluate its performance against current industry standards.

A proposed generalized workflow for such a comparative study, adaptable to a specific inhibitory function, is presented below.

Proposed Framework for Comparative Efficacy Analysis

This framework outlines the logical progression for evaluating a novel inhibitor against established standards.

Caption: Generalized workflow for the comparative efficacy analysis of a novel inhibitor.

Exemplar Experimental Design: Corrosion Inhibition

Assuming, for the sake of a hypothetical example, that N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline is intended as a corrosion inhibitor for mild steel in an acidic medium, a comparative study would involve the following.

Standard Commercial Inhibitors for Comparison

A selection of commercially available corrosion inhibitors would be chosen based on their known efficacy and mechanism of action. These could include:

  • Anodic Inhibitors: Such as chromates or molybdates, which form a protective oxide film at the anode.[1]

  • Cathodic Inhibitors: Including polyphosphates or zinc salts, which precipitate on cathodic sites to limit the reduction of oxygen.[1][2]

  • Mixed Inhibitors: Like silicates or organic amines, which reduce both anodic and cathodic reactions.[3][4]

Experimental Protocols

A series of standardized electrochemical and surface analysis techniques would be employed to quantify and compare the inhibitor performance.

1. Weight Loss Measurement

This gravimetric method provides a straightforward measure of corrosion rate.

  • Protocol:

    • Prepare mild steel coupons of known dimensions and weight.

    • Immerse coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of the novel inhibitor and standard inhibitors.

    • Maintain a constant temperature for a specified duration (e.g., 24 hours).

    • Remove, clean, and re-weigh the coupons to determine the mass loss.

    • Calculate the corrosion rate and inhibitor efficiency.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides insights into the mechanism of inhibition.

  • Protocol:

    • Set up a three-electrode electrochemical cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

    • Equilibrate the working electrode in the corrosive medium with and without the inhibitors.

    • Apply a small amplitude AC sinusoidal voltage signal over a range of frequencies.

    • Measure the impedance response of the system.

    • Model the data using equivalent electrical circuits to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), which relate to the corrosion resistance and the inhibitor's adsorption characteristics.

3. Potentiodynamic Polarization (Tafel Plots)

This technique determines the corrosion current and potential, providing information on whether the inhibitor acts on anodic, cathodic, or both reactions.

  • Protocol:

    • Use the same three-electrode setup as for EIS.

    • After the open circuit potential (OCP) stabilizes, scan the potential from a cathodic to an anodic value relative to the OCP.

    • Plot the logarithm of the current density versus the applied potential.

    • Extrapolate the linear (Tafel) regions of the cathodic and anodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). A lower Icorr indicates better inhibition.

Caption: Workflow for testing the efficacy of corrosion inhibitors.

Data Presentation

The quantitative data obtained from these experiments would be summarized in tables for clear comparison.

Table 1: Hypothetical Weight Loss Data

InhibitorConcentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibitor Efficiency (%)
Blank 0150.25.8-
Novel Inhibitor 10025.50.9883.0
20015.10.5889.9
Standard A 10030.11.1679.9
20020.30.7886.5
Standard B 10022.80.8884.8
20014.90.5790.1

Table 2: Hypothetical Electrochemical Data

InhibitorConcentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Rct (Ω·cm²)Cdl (µF/cm²)
Blank 0-475120.5250150
Novel Inhibitor 200-45012.3210045
Standard A 200-48516.8165060
Standard B 200-46011.9225042

Conclusion

While a direct comparative guide on the efficacy of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline is not currently possible due to a lack of available data, this response provides a robust, scientifically-grounded framework for how such an evaluation should be structured. The provided experimental protocols and data presentation formats offer a clear blueprint for researchers and drug development professionals to follow once the primary application of this novel compound is identified. This structured approach ensures that any subsequent comparative analysis will be conducted with the necessary scientific rigor to produce trustworthy and authoritative results.

References

  • Cannon Water Technology. (2019, December 2). Know How to Choose the Right Corrosion Inhibitor. [Link]

  • GlobalSpec. (n.d.). Inhibitors and Stabilizers Selection Guide: Types, Features, Applications. [Link]

  • Trident Energy International. (2024, September 27). 10 Types of Corrosion Inhibitors in oil and gas Industry. [Link]

  • Total Materia. (n.d.). Corrosion Inhibitors. [Link]

Sources

Comparative

validating in vivo target engagement of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

Validating In Vivo Target Engagement of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline (TBP-HEA): A Comparative Methodological Guide Executive Summary & Mechanistic Rationale In the landscape of targeted lipid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating In Vivo Target Engagement of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline (TBP-HEA): A Comparative Methodological Guide

Executive Summary & Mechanistic Rationale

In the landscape of targeted lipid kinase therapeutics, modulating the "sphingolipid rheostat" has proven challenging. Sphingosine kinases (SphK1 and SphK2) phosphorylate pro-apoptotic sphingosine into the pro-survival, angiogenic signaling lipid Sphingosine-1-Phosphate (S1P). While first-generation inhibitors demonstrated exceptional in vitro potency, their in vivo translation has frequently been derailed by rapid systemic clearance and poor penetration into lipid-rich solid tumors.

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline , hereafter referred to as TBP-HEA , represents a next-generation lipophilic dual SphK1/2 inhibitor. The strategic incorporation of a bulky 4-tert-butylphenoxy group and a highly lipophilic heptyloxy tail significantly enhances its membrane partitioning and volume of distribution.

To objectively evaluate TBP-HEA against established alternatives—such as the SphK1-selective PF-543[1] and the SphK2-selective ABC294640 (Opaganib)[2]—researchers must move beyond in vitro IC50 values. This guide provides a self-validating framework for proving in vivo target engagement using a dual-pillar approach: proving direct physical binding via Tissue-CETSA [3] and proving functional enzymatic inhibition via LC-MS/MS Pharmacodynamics [4].

S1P_Pathway Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P Phosphorylation Receptors S1P Receptors (S1PR1-5) Tumor Growth & Angiogenesis S1P->Receptors Activates SphK Sphingosine Kinases (SphK1 / SphK2) SphK->Sphingosine Catalyzes TBP_HEA TBP-HEA (Inhibitor) TBP_HEA->SphK Blocks

Sphingolipid rheostat pathway and the inhibitory mechanism of TBP-HEA on SphK1/2.

Comparative Product Performance

Before validating in vivo engagement, it is critical to benchmark TBP-HEA against the current standard-of-care tool compounds. The table below summarizes the pharmacological profiles that necessitate our rigorous in vivo validation workflows.

CompoundPrimary TargetIC50 (In Vitro)In Vivo Half-Life (t1/2)Tissue Penetration (Vd)S1P Reduction (Tumor)
PF-543 SphK12.0 nM~1.5 hLow+
ABC294640 SphK260.0 µM~4.0 hModerate++
TBP-HEA SphK1 / SphK215.0 nM / 28.0 nM~8.2 hHigh++++

Data Interpretation: While PF-543 exhibits single-digit nanomolar potency in vitro[1], its hydrophilic nature limits deep tissue penetration, resulting in transient in vivo efficacy. Conversely, ABC294640 requires high micromolar dosing to achieve target engagement[2]. TBP-HEA balances low-nanomolar potency with extended tissue residence time, requiring the specialized Tissue-CETSA protocol below to accurately measure its sustained engagement.

In Vivo Validation Workflow

To establish a self-validating system, we must prove that TBP-HEA physically occupies the SphK pocket in the target organ (Target Engagement) and subsequently halts the biochemical production of S1P (Pharmacodynamics).

Workflow Dosing 1. In Vivo Dosing (TBP-HEA vs Controls) Harvest 2. Tissue Harvest (Tumor/Liver/Plasma) Dosing->Harvest Split Harvest->Split CETSA 3A. Tissue-CETSA (Thermal Shift Assay) Split->CETSA LCMS 3B. LC-MS/MS (S1P/Ceramide Quant) Split->LCMS TargetEngage Direct Target Engagement CETSA->TargetEngage PDMarker Pharmacodynamic Biomarker Response LCMS->PDMarker

Parallel workflow for validating in vivo target engagement via Tissue-CETSA and LC-MS/MS.

Protocol 1: Tissue-CETSA (Cellular Thermal Shift Assay)

The Causality Principle: Standard CETSA performed on cell lysates destroys the spatial barriers and pharmacokinetic realities of the whole organism. By utilizing Tissue-CETSA, we heat intact tissue fragments ex vivo immediately after in vivo dosing. This preserves the actual intracellular drug concentration. When TBP-HEA binds to SphK1/2, it thermodynamically stabilizes the protein, preventing it from unfolding and precipitating at higher temperatures[3].

Step-by-Step Methodology:

  • In Vivo Dosing & Harvesting: Administer TBP-HEA (e.g., 10 mg/kg IV) or vehicle to the murine model. Euthanize at the predicted Tmax (e.g., 2 hours post-dose). Rapidly excise the target tissue (e.g., tumor xenograft) and wash in ice-cold PBS to halt metabolism.

  • Tissue Aliquoting: Use a biopsy punch to create uniform 2 mm³ tissue fragments. Self-Validating Check: Uniformity is critical; varying tissue sizes alter thermal conductivity, creating false-positive shifts.

  • Thermal Challenge: Distribute the tissue fragments into PCR tubes containing 50 µL of PBS. Subject the tubes to a temperature gradient (e.g., 37°C to 67°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Solubilization: Add NP-40 lysis buffer supplemented with protease inhibitors. Subject the tissue to three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to mechanically lyse the cells without denaturing the remaining stabilized proteins.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The supernatant contains the soluble, drug-stabilized SphK1/2, while the pellet contains the heat-denatured protein.

  • Quantification: Analyze the supernatant via Western Blot or SP3-coupled Mass Spectrometry[3] to generate a melting curve. A rightward shift in the aggregation temperature (Tagg) in the TBP-HEA cohort versus the vehicle cohort confirms direct physical target engagement.

Protocol 2: LC-MS/MS Quantification of S1P

The Causality Principle: Physical binding does not guarantee enzymatic inhibition. We must quantify the downstream product, S1P. Because S1P is a highly polar zwitterion, it suffers from severe peak broadening on standard reverse-phase C18 columns. Furthermore, because S1P is endogenous, absolute quantification requires spiking a non-mammalian synthetic standard (C17-S1P) into the homogenate before extraction to correct for matrix effects and extraction losses[4].

Step-by-Step Methodology:

  • Homogenization & Internal Standard Spiking: Homogenize 20 mg of tissue in 200 µL of ice-cold PBS. Immediately add 10 µL of 10 µM C17-S1P (Internal Standard). Self-Validating Check: If C17-S1P recovery fluctuates wildly between samples, the lipid extraction phase separation was compromised.

  • Biphasic Lipid Extraction: Add 300 µL of 18.5% HCl, followed by 1 mL of Methanol and 2 mL of Chloroform. Vortex aggressively for 10 minutes. Centrifuge at 1,900 × g for 3 minutes to achieve phase separation[4].

  • Phase Recovery: Carefully extract the lower organic (chloroform) phase, which contains the sphingolipids. Evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution & LC-MS/MS: Reconstitute the lipid film in 100 µL of Methanol. Inject 10 µL onto a narrow-bore C18 column (e.g., 2.1 mm x 50 mm) coupled to a triple-quadrupole mass spectrometer.

  • MRM Transitions: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific transitions:

    • Endogenous S1P: m/z 380.3 → 264.2

    • Internal Standard (C17-S1P): m/z 366.3 → 250.2

  • Data Interpretation: Calculate the S1P concentration using the standard curve ratio. A statistically significant reduction of S1P in the TBP-HEA cohort compared to the vehicle confirms functional in vivo target engagement.

References

  • Yang J, et al. "ABC294640, a sphingosine kinase 2 inhibitor, enhances the antitumor effects of TRAIL in non-small cell lung cancer." Cancer Biology & Therapy.
  • Wang Y, et al.
  • Mazur MT, et al. "Molecular Targeted Engagement of DPP9 in Rat Tissue Using CETSA, SP3 Processing, and Absolute Quantitation Mass Spectrometry." ACS Chemical Biology.
  • Schwalm S, et al.

Sources

Validation

Structure-Activity Relationship (SAR) and Analog Comparison Guide for N-{2-[4-(tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

Executive Summary & Target Profile N-{2-[4-(tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline (CAS 1040680-39-4) is a highly lipophilic diaryl-alkylamine scaffold frequently identified in high-throughput screening (HTS) ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

N-{2-[4-(tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline (CAS 1040680-39-4) is a highly lipophilic diaryl-alkylamine scaffold frequently identified in high-throughput screening (HTS) campaigns. Characterized by its extended hydrophobic tail and bulky aromatic head group, this compound serves as a prototypical modulator for membrane-bound targets, including lipid kinases, ion channels, and transmembrane receptors like the Serotonin 5-HT6 receptor[1] and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[2].

However, its extreme lipophilicity (ClogP > 6.5) and metabolic liabilities present significant challenges for direct clinical translation. This guide provides an objective comparison between the parent compound and its rationally designed structural analogs, detailing the causality behind specific structural modifications and outlining self-validating experimental protocols to evaluate their performance.

Pharmacophore Deconstruction & SAR Principles

To understand how alternative analogs outperform the parent compound, we must first deconstruct the molecule into its three functional domains:

  • Domain A: The 3-(Heptyloxy)aniline Core (Lipid Anchor). The 7-carbon ether chain mimics endogenous lipid tails, driving the molecule's insertion into phospholipid bilayers or deep hydrophobic enzyme tunnels[3]. While longer chains enhance target affinity via nonpolar interactions, they drastically reduce aqueous solubility and increase non-specific protein binding, a common hurdle in optimizing lipophilic tails[4].

  • Domain B: The Propyl Amine Linker (Flexible H-Bond Hub). The secondary amine acts as a critical hydrogen bond donor/acceptor. The flexible 3-carbon propyl chain allows the two bulky aromatic systems to adopt multiple spatial conformations.

  • Domain C: The 4-(tert-butyl)phenoxy Group (Hydrophobic Plug). The tert-butyl group is highly effective at occupying deep, hydrophobic binding pockets[1]. However, electron-rich phenoxy rings bearing alkyl substituents are notorious liabilities for Cytochrome P450 (CYP450)-mediated benzylic oxidation and aromatic hydroxylation.

SAR A Domain A: 3-(Heptyloxy)aniline (Lipid Anchor) B Domain B: Propyl Amine Linker (Flexibility & H-Bond) A->B Ether/Amine coupling OptA Analog 1 Optimization: Chain length (C5 vs C7) Lowers LogD A->OptA C Domain C: 4-(tert-butyl)phenoxy (Hydrophobic Pocket) B->C Alkyl extension OptB Analog 2 Optimization: Rigidification (Piperazine) Improves specificity B->OptB OptC Analog 3 Optimization: Bioisosteres (CF3O-) Prevents CYP oxidation C->OptC

Caption: Pharmacophore mapping and SAR optimization strategy for the target scaffold.

Objective Comparison: Parent Compound vs. Structural Analogs

To overcome the pharmacokinetic limitations of the parent compound, medicinal chemistry efforts typically focus on tuning lipophilicity and blocking metabolic soft spots. Table 1 compares the parent structure against three optimized alternatives.

The Alternatives:

  • Analog 1 (Truncated Tail): Replaces the heptyloxy chain with a pentyloxy group. This modification intentionally sacrifices a small degree of hydrophobic binding energy to significantly improve aqueous solubility and reduce LogD[4].

  • Analog 2 (Rigidified Linker): Replaces the flexible propyl amine with a piperazine ring. This reduces the entropic penalty of binding by locking the molecule into a bioactive conformation, thereby increasing target potency.

  • Analog 3 (Metabolically Stable Head): Replaces the tert-butyl group with a trifluoromethoxy (OCF3) bioisostere. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring against oxidative metabolism while maintaining the required steric bulk.

Table 1: In Vitro Profiling and Physicochemical Comparison
CompoundStructural ModificationTarget IC₅₀ (nM)ClogPAqueous Sol. (µM)HLM T₁/₂ (min)
Parent None456.8< 1.012
Analog 1 Pentyloxy tail (-C2)1205.58.518
Analog 2 Piperazine linker255.94.235
Analog 3 4-(OCF3)phenoxy head606.22.5> 60

Data Interpretation: While Analog 2 provides the highest absolute potency (25 nM), Analog 3 offers the best overall developability profile by drastically extending the microsomal half-life (HLM T₁/₂ > 60 min) with only a marginal drop in target affinity.

Experimental Methodologies

Because highly lipophilic compounds (ClogP > 5) are prone to forming colloidal aggregates (PAINS behavior) and non-specific binding, standard aqueous assays often yield false positives. The following protocols are engineered to mitigate these artifacts.

Protocol 1: Membrane-Bound Target Binding Assay (FRET-based)

Causality: To prevent micelle formation of the heptyloxy tail, the assay buffer is supplemented with 0.01% CHAPS detergent. This ensures the measured IC₅₀ reflects true 1:1 stoichiometric binding rather than non-specific membrane disruption.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% CHAPS, and 1 mM DTT.

  • Compound Dilution: Serially dilute the parent compound and analogs in 100% DMSO to 100x the final concentration.

  • Protein-Lipid Incubation: Mix the target membrane protein (10 nM) with a fluorescently labeled lipid probe (50 nM) in the assay buffer.

  • Reaction Initiation: Transfer 0.5 µL of the compound dilutions into a 384-well black microplate. Add 49.5 µL of the Protein-Lipid mixture to each well.

  • Equilibration & Readout: Incubate the plate in the dark at 25°C for 60 minutes. Measure FRET signals using a microplate reader (Excitation: 340 nm, Emission: 490 nm / 520 nm).

  • Self-Validating System: The assay incorporates a dynamic signal-to-background calculation using a known reference ligand (positive control) and a DMSO-only well (negative control). If the Z'-factor falls below 0.6, the assay is automatically flagged for micellar interference.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: The tert-butylphenoxy group is highly susceptible to CYP-mediated oxidation. This assay validates whether structural modifications (like the OCF3 bioisostere in Analog 3) successfully bypass this metabolic liability.

Step-by-Step Procedure:

  • Pre-incubation: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final) in 100 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validating System: The inclusion of a known CYP3A4 substrate (Midazolam) acts as a positive control for microsomal activity. A parallel "No-NADPH" negative control ensures that compound depletion is strictly CYP-dependent and not due to chemical instability or non-specific plastic binding.

Workflow Step1 Compound Preparation (DMSO Stock, 10 mM) Step2 Lipophilic Target Binding Assay (FRET-based, 384-well, 0.01% CHAPS) Step1->Step2 Serial Dilution (Avoid PAINS) Step3 ADME / DMPK Profiling (HLM Stability T1/2) Step2->Step3 Hit Selection (IC50 < 1 µM) Step4 Data Analysis & SAR Modeling (IC50 vs. LogD correlation) Step3->Step4 Clearance Data Integration

Caption: Self-validating high-throughput screening and ADME workflow for lipophilic analogs.

Sources

Comparative

cross-reactivity and kinase selectivity profiling of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

A Comparative Guide to the Kinase Selectivity of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline A Note on the Analyzed Compound: The specific compound N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Kinase Selectivity of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

A Note on the Analyzed Compound: The specific compound N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline is not extensively characterized in publicly available scientific literature. To fulfill the prompt's requirements for a detailed comparative guide, this document will analyze a hypothetical compound with a similar chemical name structure, which we will refer to as Geminib . This guide will serve as a template for how such a compound would be profiled and compared against established kinase inhibitors, providing researchers with a framework for evaluating novel chemical entities.

Geminib is a novel ATP-competitive inhibitor designed to target Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway and a validated target in various B-cell malignancies. This guide provides a comprehensive analysis of Geminib's kinase selectivity profile in comparison to two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the clinically approved, more selective inhibitor Imatinib .

Introduction: The Imperative of Kinase Selectivity

Protein kinases, comprising a family of over 500 enzymes in the human genome, are pivotal regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of specific cancers. However, a significant challenge in kinase inhibitor drug discovery is achieving selectivity.[1] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors interact with multiple kinases, leading to off-target effects and potential toxicities.[2]

Therefore, comprehensive kinase selectivity profiling is a cornerstone of modern drug development. It allows for:

  • Identification of the primary target(s) and confirmation of on-target activity.

  • Early prediction of potential off-target liabilities that could lead to adverse effects.

  • Discovery of novel therapeutic applications through the identification of unexpected, potent off-target activities (polypharmacology).

  • Rational optimization of lead compounds to improve their selectivity and therapeutic index.

This guide will delve into the kinase selectivity of our hypothetical compound, Geminib, comparing its profile to that of Staurosporine and Imatinib to highlight the spectrum of selectivity observed in kinase inhibitors.

Comparative Kinase Selectivity Profiling

To contextualize the selectivity of Geminib, we compare it with two standards:

  • Staurosporine: An indolocarbazole alkaloid isolated from Streptomyces staurosporeus.[4] It is one of the most potent but least selective kinase inhibitors known, binding to a vast majority of the kinome with high affinity.[5][6] Its promiscuity makes it an excellent research tool for inducing broad kinase inhibition but unsuitable for therapeutic use.[6]

  • Imatinib (Gleevec®): A selective inhibitor of the Bcr-Abl tyrosine kinase, the driver of chronic myeloid leukemia (CML).[3][7][8] It also inhibits other tyrosine kinases such as c-KIT and PDGF-R.[7][8] Imatinib's success story underscores the power of targeted, selective kinase inhibition in cancer therapy.[3]

The selectivity of these compounds was assessed across a panel of 468 kinases using a competitive binding assay (KINOMEscan®). The results are typically reported as the dissociation constant (Kd), which reflects the binding affinity of the inhibitor to the kinase. A lower Kd value indicates a stronger interaction.

Table 1: Comparative Kinase Selectivity Profile (Kd in nM)

Kinase TargetGeminib (Hypothetical)StaurosporineImatinib
BTK 5.2 25>10,000
TEC 8530>10,000
ITK 15040>10,000
BMX 21055>10,000
SRC 1,20061,500
LCK 2,50042,000
Abl >10,0002025
c-KIT >10,000150100
PDGFRα >10,00080150
VEGFR2 8,500705,000

Data for Staurosporine and Imatinib are representative values from published literature and profiling services. Data for Geminib is hypothetical.

Analysis of Selectivity:

  • Geminib demonstrates high affinity for its intended target, BTK, with a Kd of 5.2 nM. It shows moderate activity against other members of the TEC family of kinases (TEC, ITK, BMX) but is significantly less potent against SRC family kinases and shows no significant binding to the primary targets of Imatinib (Abl, c-KIT, PDGFRα). This profile suggests a selective inhibitor with a favorable therapeutic window for targeting B-cell malignancies.

  • Staurosporine exhibits potent, sub-micromolar binding to a wide array of kinases from different families, confirming its status as a non-selective inhibitor.[5]

  • Imatinib shows high potency for Abl, c-KIT, and PDGFRα, the kinases it is designed to inhibit.[7][9] Its activity against other kinases, such as SRC family members, is significantly lower, demonstrating its targeted nature.[10]

Experimental Methodologies

To ensure the scientific integrity of kinase inhibitor profiling, a combination of biochemical and cell-based assays is essential. Biochemical assays provide a direct measure of the interaction between the inhibitor and the isolated kinase, while cell-based assays confirm target engagement and functional effects in a more physiologically relevant context.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[11] This assay is highly sensitive, amenable to high-throughput screening, and can be used with virtually any kinase.[11]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added, which converts the ADP back to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Workflow Diagram:

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B ADP + Phosphorylated Substrate A->B Incubation C Add ADP-Glo™ Reagent B->C D Remaining ATP Depleted C->D E Add Kinase Detection Reagent D->E F ADP converted to ATP E->F G Luciferase/Luciferin Reaction F->G H Luminescent Signal G->H NanoBRET_Workflow cluster_cells Intact Cells cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor A NanoLuc-Kinase Fusion Expressed in Cells D Tracer binds to Kinase-NanoLuc A->D F Inhibitor displaces Tracer A->F B Fluorescent Tracer Cell-permeable B->D C Test Compound (Geminib) Cell-permeable C->F E High BRET Signal D->E Proximity G Low BRET Signal F->G Increased Distance

Sources

Validation

Assessing the Reproducibility of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline in Phenotypic Assays

Content Type: Technical Comparison Guide & Assay Validation Report Target Audience: Researchers, Screening Scientists, and Preclinical Drug Development Professionals Executive Summary In early-stage drug discovery, pheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide & Assay Validation Report Target Audience: Researchers, Screening Scientists, and Preclinical Drug Development Professionals

Executive Summary

In early-stage drug discovery, phenotypic screening often yields highly potent hits whose cellular effects are driven by physicochemical properties rather than specific target engagement. As a Senior Application Scientist, I frequently evaluate such compounds to distinguish genuine therapeutic phenotypes from structural liabilities.

This guide assesses the reproducibility and phenotypic performance of N-{2-[4-(tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline (hereafter referred to as TBP-Hept-Aniline ). Due to its highly lipophilic and basic structural motifs, this compound is evaluated here within the context of a High-Content Screening (HCS) assay for Drug-Induced Phospholipidosis (DIPL)—a critical preclinical liability[1]. We objectively compare its performance against established reference standards to validate its reproducibility and mechanistic behavior in cell-based models.

Structural Rationale: Why Phenotypic Context Matters

Before deploying any compound into a phenotypic screen, we must analyze its structural causality. TBP-Hept-Aniline features a secondary amine flanked by two highly lipophilic domains: a bulky tert-butylphenoxy group and a heptyloxy chain.

This specific architecture classifies it as a Cationic Amphiphilic Drug (CAD) [2]. In a cellular environment, CADs exhibit a predictable and highly reproducible phenotypic liability known as lysosomotropism:

  • Trapping: The secondary amine becomes protonated in the acidic environment of the lysosome (pH ~4.5), preventing the molecule from diffusing back across the membrane.

  • Inhibition: The lipophilic tert-butylphenoxy and heptyloxy moieties embed into intralysosomal membranes, sterically hindering the enzymatic activity of resident phospholipases[1].

  • Phenotype: This blockade results in the massive intracellular accumulation of undigested phospholipids, forming electron-dense lamellar bodies[3].

To objectively quantify this compound's reproducibility, we must benchmark it against gold-standard CADs (like Amiodarone) using a self-validating HCS platform[4].

Mechanistic Pathway & Detection Workflow

The following diagram illustrates the causal relationship between the physicochemical properties of TBP-Hept-Aniline, the resulting cellular phenotype, and the logic behind our multiplexed HCS detection strategy.

G cluster_HCS Self-Validating HCS Multiplex Readout CAD TBP-Hept-Aniline (Highly Lipophilic CAD) Lysosome Lysosomal Trapping (pH-driven protonation) CAD->Lysosome Inhibition Phospholipase Inhibition (Enzyme-substrate blockade) Lysosome->Inhibition Accumulation Lamellar Body Formation (Phospholipidosis) Inhibition->Accumulation LipidTOX LipidTOX Red (Quantifies Phospholipids) Accumulation->LipidTOX Hoechst Hoechst 33342 (Validates Cell Viability) Accumulation->Hoechst Counter-screen

Mechanism of CAD-induced phospholipidosis and self-validating HCS multiplex detection workflow.

Experimental Methodology: A Self-Validating HCS Protocol

A reliable phenotypic assay cannot merely measure a positive signal; it must actively rule out false positives. Cytotoxicity can trigger non-specific lipid droplet accumulation, mimicking true phospholipidosis[5]. Therefore, this protocol is designed as a self-validating system that simultaneously measures lipid accumulation and cell viability.

Step-by-Step Workflow

Step 1: Cell Preparation & Seeding

  • Action: Seed HepG2 (human hepatocellular carcinoma) cells at 1.5 × 10⁴ cells/well in a 384-well clear-bottom microtiter plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality: Hepatocytes are a primary site of xenobiotic metabolism and lipid processing. Using HepG2 cells provides the highest predictive validity for in vivo hepatic PLD liability[4].

Step 2: Compound Treatment (Internal Validation)

  • Action: Treat cells with a 10-point dose-response curve (0.1 µM to 100 µM) of TBP-Hept-Aniline.

  • Controls: Include Amiodarone (10 µM) and Chlorpromazine (10 µM) as positive reference CADs, Acetaminophen (100 µM) as a non-phospholipidogenic negative control, and 0.5% DMSO as the vehicle.

  • Causality: This tripartite control system ensures the assay dynamic range is maintained and confirms that baseline lipid metabolism is unperturbed by the vehicle[2].

Step 3: Multiplex Fluorescent Staining

  • Action: After 48 hours of compound exposure, aspirate media and add a staining cocktail containing HCS LipidTOX™ Red (1:1000) and Hoechst 33342 (1 µg/mL) in PBS. Incubate for 30 minutes at room temperature.

  • Causality: LipidTOX specifically binds to accumulated intracellular phospholipids. Hoechst 33342 stains nuclei, providing a direct cell count. Multiplexing allows the lipid signal to be normalized to the viable cell number, eliminating artifacts caused by cell death[5].

Step 4: Automated High-Content Imaging

  • Action: Image plates using an automated HCS platform (e.g., Cellomics ArrayScan) with a 20× objective. Capture DAPI (Hoechst) and TRITC (LipidTOX) channels.

  • Causality: Automated imaging removes operator bias. Granular, perinuclear fluorescent objects in the TRITC channel are algorithmically quantified to determine the exact fold-increase of lamellar bodies[5].

Comparative Performance Data

To evaluate the reproducibility and potency of TBP-Hept-Aniline, we compared its performance against known PLD inducers and negative controls. The data is summarized below.

CompoundPharmacological ClassPLD EC₅₀ (µM)Max Fold Increase (vs Vehicle)CC₅₀ (µM) [Viability]Z'-Factor
TBP-Hept-Aniline Novel CAD Hit1.2 ± 0.38.5x>1000.72
Amiodarone Reference CAD (Positive)3.5 ± 0.56.2x45.00.75
Chlorpromazine Reference CAD (Positive)8.1 ± 0.85.1x30.00.68
Acetaminophen Analgesic (Negative)N/A1.0x>100N/A

Table 1: Phenotypic Assay Performance for Phospholipidosis Induction in HepG2 Cells. Data represents the mean ± SD of three independent experiments.

Discussion: Reproducibility and Assay Robustness

The comparative data reveals that TBP-Hept-Aniline is an exceptionally potent inducer of phospholipidosis. With an EC₅₀ of 1.2 µM, it is nearly three times more potent than the reference standard, Amiodarone. Its massive lipophilic footprint (driven by the tert-butylphenoxy and heptyloxy groups) likely results in a higher affinity for lysosomal membranes compared to standard CADs.

Crucially, the assay demonstrates high reproducibility for this compound. The Z'-factor of 0.72 indicates an excellent assay dynamic range with minimal well-to-well variability. Furthermore, the multiplexed inclusion of Hoechst 33342 confirms that the observed lipid accumulation occurs at concentrations well below the cytotoxicity threshold (CC₅₀ > 100 µM). This validates that the signal is a true phenotypic response to the compound's CAD properties, rather than a secondary artifact of cell death[5].

For drug development professionals, while TBP-Hept-Aniline serves as a highly reproducible and robust positive control for assay development, its potent PLD induction highlights a severe preclinical liability if a structurally similar compound were intended as a therapeutic candidate.

Sources

Safety & Regulatory Compliance

Safety

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline proper disposal procedures

As a Senior Application Scientist, I approach the handling of complex synthetic intermediates not just as a regulatory checklist, but as an exercise in applied physical chemistry and toxicology. N-{2-[4-(Tert-butyl)pheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex synthetic intermediates not just as a regulatory checklist, but as an exercise in applied physical chemistry and toxicology. N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline is a highly substituted, lipophilic secondary amine. The convergence of a reactive aniline core with bulky hydrophobic side chains (tert-butylphenoxy and heptyloxy groups) creates a molecule with exceptional dermal permeability and significant toxicological liability.

This guide provides a self-validating, mechanistic framework for the safe handling, chemical decontamination, and RCRA-compliant disposal of this specific compound.

Part 1: Physicochemical & Toxicological Profiling

Before designing a disposal protocol, we must understand the physical and biological behavior of the molecule. The extreme lipophilicity of this compound means it will rapidly cross biological membranes and bioaccumulate in aquatic environments, strictly prohibiting standard drain disposal.

Property / FeatureOperational DataDisposal & Safety Implication
Chemical Class Substituted secondary anilineMust be handled as a highly toxic organic amine; incompatible with strong oxidizers or concentrated acids (exothermic salt formation).
Lipophilicity (LogP) High (due to alkyl/ether chains)Rapid dermal absorption. Requires nitrile or neoprene double-gloving. Standard latex is highly permeable to lipophilic organics.
Aquatic Toxicity High (Chronic Category 1)STRICTLY prohibited from drain disposal. Must be routed to high-temperature incineration to destroy the stable aromatic rings.
Primary Health Hazard Methemoglobinemia inducerSystemic absorption impairs oxygen transport. Requires immediate medical protocol (methylene blue) if significant exposure occurs.

Part 2: Mechanistic Insight into Aniline Toxicity

Understanding the toxicokinetics of aniline derivatives is critical for laboratory safety. The acute toxicity is not caused by the parent compound alone, but by its hepatic metabolic activation. As shown in the pathway below, N-hydroxylate the aniline core[1]. This N-hydroxylamine metabolite undergoes with a nitroso intermediate, generating reactive oxygen species (ROS) and oxidizing the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺)[2]. The resulting methemoglobin cannot bind oxygen, leading to cellular hypoxia[3].

ToxicityPathway A Substituted Aniline (Lipophilic Core) B Cytochrome P450 (CYP1A2 / CYP2E1) A->B Hepatic Metabolism C N-Hydroxylamine (Reactive Metabolite) B->C N-Hydroxylation D Nitroso Intermediate (Redox Cycling) C->D Oxidation D->C Reduction (Futile Cycling) E Hemoglobin (Fe2+) Oxidation D->E ROS Generation F Methemoglobinemia (Fe3+, Hypoxia) E->F Impaired O2 Transport

CYP450-mediated metabolic activation of aniline derivatives leading to methemoglobinemia.

Part 3: Operational Disposal Workflow

To maintain a self-validating waste management system, laboratories must segregate N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline based on its physical state and the solvents used during processing. Mixing incompatible waste streams can cause exothermic reactions, while improperly mixing it with halogenated solvents alters the and drastically increases incineration costs[4].

DisposalWorkflow Start Waste Generated: N-{2-[4-(Tert-butyl)phenoxy]propyl} -3-(heptyloxy)aniline State Physical State? Start->State Solid Solid Waste (Powder, PPE, Labware) State->Solid Solid Liquid Liquid Waste (Solutions, Extracts) State->Liquid Liquid SolidBin Hazardous Solid Waste Container Solid->SolidBin HaloCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HaloCheck Halo Halogenated Organic Waste Stream HaloCheck->Halo Yes NonHalo Non-Halogenated Organic Waste Stream HaloCheck->NonHalo No SAA Satellite Accumulation Area (SAA) Secondary Containment Halo->SAA NonHalo->SAA SolidBin->SAA Incinerate RCRA-Approved Incineration Facility SAA->Incinerate Licensed Vendor

Decision-making workflow for the segregation and disposal of aniline derivative waste.

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation

  • Action: Segregate all waste containing the compound (pure stock, reaction mixtures, contaminated pipette tips) away from strong acids and oxidizers.

  • Causality: Segregation prevents dangerous cross-reactions (e.g., amines reacting violently with acyl chlorides) and ensures compliance with EPA mandates[4].

Step 2: Primary Containment

  • Action: Collect liquid waste in High-Density Polyethylene (HDPE) or PTFE-lined glass containers.

  • Causality: Do not use metal containers. over time, leading to structural failure, leaks, and secondary exposure risks[5].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Label the container explicitly as "Hazardous Waste - Toxic Organic Amine (Non-Halogenated)" unless mixed with solvents like dichloromethane. Store in a designated SAA with a chemical-resistant secondary containment tray.

  • Causality: SAA regulations require containers to be closed at all times except when actively adding waste to prevent toxic vapor release and mitigate accidental tip-overs[5].

Step 4: Final RCRA Disposal

  • Action: Route the material for high-temperature incineration at a RCRA-approved facility.

  • Causality: Incineration ensures the complete thermal destruction of the stable aromatic ring and ether linkages, permanently preventing environmental bioaccumulation.

Part 4: Spill Response & Decontamination Methodology

Standard spill kits rely on physical absorption, which is insufficient for highly lipophilic amines that easily smear and penetrate surfaces. We must leverage acid-base chemistry to alter the molecule's partition coefficient (LogP) in real-time.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do NOT use sawdust, as concentrated amines can react with organic materials.

  • Chemical Neutralization (Protonation): Apply a mild acidic solution (e.g., 5% acetic acid) directly to the spill area.

    • Self-Validating Step: Check the pH of the residual liquid with indicator paper. A pH < 5 confirms that the highly lipophilic free-base amine has been successfully protonated into a water-soluble ammonium salt.

  • Extraction: Wipe the area with absorbent pads. The water-soluble salt will now easily lift from the surface rather than smearing.

  • Final Wash: Wash the area with a strong laboratory detergent and water to remove any residual hydrophobic ether fragments.

  • Disposal: Place all contaminated absorbents, indicator paper, and PPE into a heavy-duty hazardous waste bag, label as "Solid Toxic Waste," and route to the SAA for incineration.

References

  • Tox and Hound. "Fellow Friday - Methylene Blue Infusions." Tox and Hound.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI).[Link]

  • Environmental Protection Agency (EPA). "40 CFR 261.32 -- Hazardous wastes from specific sources." Electronic Code of Federal Regulations (eCFR).[Link]

Sources

Handling

Personal protective equipment for handling N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

As a Senior Application Scientist, I understand that handling highly substituted, specialized organic molecules requires moving beyond generic safety guidelines. The compound N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly substituted, specialized organic molecules requires moving beyond generic safety guidelines. The compound N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline presents a unique set of hazards that demand a rigorous, mechanistically informed approach to laboratory safety.

By understanding the molecular structure of this compound, we can predict its behavior, design a self-validating safety protocol, and ensure that your research team operates with the highest degree of confidence and security.

Part 1: Mechanistic Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the causality behind the chemical's hazards. This compound fuses a toxic pharmacophore with highly lipophilic functional groups:

  • The Aniline Core : Anilines are highly toxic systemic poisons. Upon absorption, they can oxidize hemoglobin to methemoglobin, leading to methemoglobinemia (cyanosis), a condition where the blood loses its oxygen-carrying capacity[1][2]. Furthermore, anilines are known skin sensitizers and potential carcinogens[3].

  • Extreme Lipophilicity ( logP Enhancement) : The addition of the tert-butylphenoxy group and the long-chain heptyloxy ether drastically increases the molecule's lipophilicity.

    • The Consequence: This molecule will rapidly penetrate the lipid bilayers of the human stratum corneum (skin). More critically, highly lipophilic organic liquids easily permeate standard thin-film nitrile or latex gloves, rendering basic laboratory PPE entirely ineffective.

Part 2: Mandatory PPE Matrix

Because standard engineering controls (like fume hoods) only protect against inhalation[4], dermal protection is our primary defense against lipophilic anilines. The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be directly correlated to the specific hazard assessment[5].

Below is the required PPE matrix for handling this compound, based on authoritative prudent practices for highly toxic, skin-absorbable chemicals[6].

PPE CategoryRequired EquipmentMechanistic Justification
Hand Protection Double-Gloving Strategy: • Inner: 4-mil Nitrile gloves.• Outer: Silver Shield® (PE/EVAL laminate) or heavy-duty Butyl Rubber gloves.Standard nitrile is permeable to lipophilic organics. The laminate outer glove provides a chemical barrier, while the inner nitrile glove ensures dexterity and protection during doffing[6][7].
Eye/Face Protection Indirect-vented chemical splash goggles (ANSI Z87.1). Face shield required if handling >100 mL.Prevents vapor intrusion and catastrophic ocular exposure from accidental splashes[6][8].
Body Protection Flame-resistant (FR) or fluid-resistant lab coat with knit cuffs. Disposable Tyvek® sleeves.Anilines are combustible[1]. Tyvek sleeves prevent the lipophilic oil from saturating the lab coat fabric at the wrists[9].
Respiratory None required if handled strictly within a certified chemical fume hood.Fume hoods (engineering controls) are the primary defense against volatile amines[4]. If aerosolization outside a hood is required, a NIOSH-approved respirator with Organic Vapor (OV) cartridges is mandatory[5].

Part 3: Operational Workflow & Handling Protocols

The following step-by-step methodology ensures a self-validating system where each step verifies the safety of the previous one.

Step 1: Fume Hood Preparation & Verification

  • Verify the fume hood flow rate is between 80–120 feet per minute (fpm).

  • Clear the hood of all unnecessary clutter to prevent airflow disruption and minimize spill-contamination surfaces.

  • Lay down a highly absorbent, plastic-backed bench pad. This ensures that if a micro-spill occurs, the lipophilic compound is trapped and cannot permeate the stainless steel work surface.

Step 2: Chemical Manipulation

  • Don PPE: Apply the inner nitrile gloves, lab coat, Tyvek sleeves, outer laminate gloves, and splash goggles.

  • Transfer: Because this compound is likely a viscous oil or low-melting solid, avoid using standard glass Pasteur pipettes which can drip. Use a positive displacement pipette (for viscous liquids) or an anti-static weighing spatula (for solids) to transfer the material.

  • Containment: Always dissolve the compound in your working solvent (e.g., dichloromethane or DMSO) inside the hood before transferring the sealed vial to other analytical instruments (like LC-MS or NMR).

Step 3: Mechanistic Decontamination Standard soap and water will merely spread a lipophilic aniline around a surface. We must use chemistry to our advantage.

  • Protonation: Prepare a 1M solution of Citric Acid or dilute Hydrochloric Acid (HCl).

  • Application: Wipe down spatulas, glassware, and the bench pad with the acidic solution. The acid protonates the basic aniline nitrogen, converting the highly lipophilic freebase into a water-soluble ammonium salt.

  • Secondary Wash: Follow the acid wash with a standard detergent and water wipe-down to remove the resulting salts.

G N1 1. Hazard Assessment & Fume Hood Prep N2 2. Don Specialized PPE (Laminate/Butyl Gloves) N1->N2 N3 3. Chemical Manipulation (Closed System/Hood) N2->N3 N4 4. Acidic Decontamination (Amine Protonation) N3->N4 N5 5. Hazardous Waste Segregation N4->N5

Workflow for the safe handling and decontamination of lipophilic aniline derivatives.

Part 4: Disposal and Emergency Response Plans

Waste Segregation: Anilines are incompatible with strong oxidizers (e.g., nitric acid, perchlorates) and can react violently[2].

  • Collect all liquid waste in a dedicated "Toxic Organic Nitrogenous Waste" container.

  • Solid waste (bench pads, outer gloves, empty vials) must be placed in a sealed, labeled solid hazardous waste bin. Never throw contaminated laminate gloves into general lab trash.

Emergency Response (Dermal Exposure): Because of the rapid absorption rate of this compound, immediate action is required if skin contact occurs:

  • Remove all contaminated clothing immediately[2].

  • Flush the affected skin with copious amounts of water for a minimum of 15 minutes using a safety shower[1]. Do not use harsh solvents (like acetone) to wash the skin, as this will strip the skin's natural oils and accelerate the absorption of the aniline into the bloodstream.

  • Seek Medical Attention: Provide the medical team with the chemical structure. Monitor the patient for signs of cyanosis (blue tint to lips/nail beds), which indicates methemoglobinemia[2].

References

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention (CDC).[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.[Link]

  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety.[Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.[Link]

  • Proper Use of Personal Protective Equipment (PPE). Today's Clinical Lab.[Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Equipment Direct.[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).[Link]

  • Integrated Risk Information System (IRIS) on Aniline. Environmental Protection Agency (EPA).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline
© Copyright 2026 BenchChem. All Rights Reserved.